molecular formula C7H10N2 B1364775 N,6-dimethylpyridin-2-amine CAS No. 97986-08-8

N,6-dimethylpyridin-2-amine

Cat. No.: B1364775
CAS No.: 97986-08-8
M. Wt: 122.17 g/mol
InChI Key: PFVYSURSVXECJA-UHFFFAOYSA-N
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Description

N,6-dimethylpyridin-2-amine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound N,6-dimethylpyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,6-dimethylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,6-dimethylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-4-3-5-7(8-2)9-6/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVYSURSVXECJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97986-08-8
Record name N,6-dimethylpyridin-2-amine
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed exploration of the chemical properties, synthesis, reactivity, and spectroscopic profile of N,6-dimethylpyridin-2-amine. Designed for the modern researcher, this document synthesizes foundational chemical principles with practical, field-proven insights to support its application in medicinal chemistry, ligand design, and novel materials development.

Introduction

N,6-dimethylpyridin-2-amine is a substituted pyridine derivative that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a secondary amine on an electron-deficient pyridine ring flanked by a sterically influential methyl group, imparts a unique combination of basicity, nucleophilicity, and reactivity. As a member of the aminopyridine class, which are core scaffolds in numerous pharmaceuticals, understanding its chemical behavior is crucial for the rational design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its properties, from synthesis and purification to detailed reactivity profiles and spectroscopic signatures.

Physicochemical and Structural Properties

The inherent properties of N,6-dimethylpyridin-2-amine are dictated by its heterocyclic aromatic system and the interplay of its functional groups. While experimental data for this specific isomer is sparse, properties can be reliably predicted based on its structure and comparison with its well-characterized precursor, 2-amino-6-methylpyridine.

Table 1: Identifiers and Computed Properties

Property Value Source
IUPAC Name N,6-dimethylpyridin-2-amine -
Synonyms (6-Methylpyridin-2-yl)(methyl)amine -
CAS Number 155789-98-3 (For 5-bromo derivative) [2]
Molecular Formula C₇H₁₀N₂ [3]
Molecular Weight 122.17 g/mol [3]
XLogP3 (Predicted) ~1.3 [4]
Hydrogen Bond Donors 1 [4]

| Hydrogen Bond Acceptors | 2 |[4] |

Table 2: Physical Properties (Analog-Based)

Property Value Comments and Source
Appearance Yellowish crystalline low-melting solid Based on 2-amino-6-methylpyridine.[5][6]
Melting Point 40-44 °C Data for 2-amino-6-methylpyridine.[7][8]
Boiling Point 208-209 °C Data for 2-amino-6-methylpyridine.[5][7]
Solubility Faint turbidity in water; soluble in organic solvents like methanol, chloroform. Based on 2-amino-6-methylpyridine.[6][9]

| pKa (Predicted) | ~7.5 | Estimated based on the pKa of 2-amino-6-methylpyridine (~7.4) and the slight electron-donating effect of the N-methyl group.[7] |

Synthesis and Purification

The most direct and industrially scalable approach to N,6-dimethylpyridin-2-amine is the selective N-methylation of its commercially available precursor, 2-amino-6-methylpyridine.

Causality in Synthetic Design:

The primary amine of 2-amino-6-methylpyridine is significantly more nucleophilic than the endocyclic pyridine nitrogen. This difference allows for selective alkylation at the exocyclic amine under controlled conditions. The choice of base is critical: a strong, non-nucleophilic base like sodium hydride (NaH) is ideal as it irreversibly deprotonates the amine to form a highly nucleophilic amide anion without competing in the subsequent Sₙ2 reaction. Weaker bases like potassium carbonate can also be used, often requiring more forcing conditions. The methylating agent should be reactive, with methyl iodide or dimethyl sulfate being common choices.

Detailed Experimental Protocol: N-methylation of 2-amino-6-methylpyridine
  • Preparation: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF. Slowly add a solution of 2-amino-6-methylpyridine (1.0 eq) in anhydrous THF dropwise.

    • Expert Insight: The addition should be slow to control the evolution of hydrogen gas. The formation of a suspension or precipitate indicates the generation of the sodium amide salt.

  • Alkylation: After stirring for 30 minutes at 0 °C, add methyl iodide (CH₃I, 1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any unreacted NaH.

  • Work-up: Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield N,6-dimethylpyridin-2-amine as a pure product.

G cluster_prep Preparation & Deprotonation cluster_react Reaction cluster_purify Work-up & Purification A 2-Amino-6-methylpyridine in THF B Add NaH at 0°C A->B C Sodium Amide Intermediate B->C D Add CH3I C->D E Warm to RT, Stir 4-6h D->E F Crude Reaction Mixture E->F G Quench with H2O F->G H EtOAc Extraction G->H I Column Chromatography H->I J Pure N,6-dimethylpyridin-2-amine I->J

Fig. 1: Synthetic workflow for N,6-dimethylpyridin-2-amine.

Chemical Reactivity and Mechanistic Insights

The molecule possesses two primary sites of reactivity: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The presence of the methyl group at the 6-position introduces steric hindrance that modulates the accessibility of both nitrogen atoms.

Fig. 2: Key reactive sites of N,6-dimethylpyridin-2-amine.
Reactivity at the Exocyclic Amine (Site A)

The secondary amine is the most nucleophilic center in the molecule. It readily participates in a variety of classical amine reactions:

  • Acylation/Sulfonylation: Reacts with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the corresponding amides and sulfonamides.

  • N-Arylation: Can undergo copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, with aryl halides to form tri-substituted amines.[10][11]

  • Reaction with Nitrites: In acidic conditions, secondary aromatic amines can react with sodium nitrite to form N-nitrosamines.[12] This is a key difference from primary aminopyridines, which would undergo diazotization.

Reactivity at the Endocyclic Pyridine Nitrogen (Site B)

The lone pair of the pyridine nitrogen is part of the sp² hybrid orbital and contributes to the molecule's basicity.

  • Protonation: It readily protonates in the presence of acids to form pyridinium salts.

  • Quaternization: While it can be alkylated by potent electrophiles like methyl triflate to form a quaternary pyridinium salt, this reaction is significantly slower than at the exocyclic amine. The steric bulk of the adjacent 6-methyl group and the N-methylamino group hinders the approach of electrophiles.

Role as a Ligand

Like its precursor, N,6-dimethylpyridin-2-amine can act as a bidentate or monodentate ligand, coordinating with transition metals through one or both nitrogen atoms to form stable metal complexes. The precursor, 2-amino-6-methylpyridine, is known to coordinate with Cu(II) to form complexes with antibacterial activity.[9]

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the molecule's structure. The following are predicted spectra based on its structure and data from close analogs.[7][13]

Table 3: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Value Rationale
¹H NMR Aromatic (H3, H5) δ 6.2-6.5 ppm (2H, m) Protons on the pyridine ring.
Aromatic (H4) δ 7.2-7.4 ppm (1H, t) Triplet due to coupling with H3 and H5.
N-H δ 4.5-5.5 ppm (1H, broad s) Exchangeable proton, broad signal.
N-CH₃ δ ~2.9 ppm (3H, s) Singlet for the N-methyl group.
C-CH₃ δ ~2.4 ppm (3H, s) Singlet for the ring methyl group.
¹³C NMR Aromatic C=N δ ~158 ppm Carbon at position 2, attached to two nitrogens.
Aromatic C-CH₃ δ ~156 ppm Carbon at position 6.
Aromatic CH δ 105-140 ppm Remaining three aromatic carbons.
N-CH₃ δ ~30 ppm N-methyl carbon.
C-CH₃ δ ~24 ppm Ring methyl carbon.
IR N-H Stretch 3350-3310 cm⁻¹ (single, sharp) Characteristic of a secondary amine.
C-H Stretch (sp²) 3100-3000 cm⁻¹ Aromatic C-H bonds.
C-H Stretch (sp³) 2950-2850 cm⁻¹ Methyl C-H bonds.
C=N, C=C Stretch 1600-1450 cm⁻¹ Pyridine ring vibrations.
C-N Stretch 1335-1250 cm⁻¹ Aromatic amine C-N bond.
MS (EI) Molecular Ion [M]⁺ m/z = 122 Corresponds to the molecular weight.

| | Base Peak | m/z = 107 | Loss of a methyl radical ([M-15]⁺). |

Applications in Research and Development

The utility of N,6-dimethylpyridin-2-amine is primarily as a chemical intermediate and a molecular scaffold.

  • Drug Discovery: The aminopyridine core is a "privileged scaffold" in medicinal chemistry. This compound serves as a starting point for synthesizing libraries of molecules for screening. For instance, derivatives of 2-amino-4-methylpyridine have been developed as potent inhibitors of inducible nitric oxide synthase (iNOS), an important target in inflammatory diseases.[14]

  • Ligand Synthesis: Its ability to act as a ligand makes it a candidate for developing novel catalysts and functional materials. The substitution pattern allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.[9]

  • Agrochemicals: Aminopyridine derivatives are also used in the development of pesticides and herbicides.[15]

Safety, Handling, and Storage

As a substituted aminopyridine, N,6-dimethylpyridin-2-amine should be handled with care, assuming a hazard profile similar to its precursor, 2-amino-6-methylpyridine.[16]

Table 4: GHS Hazard Classification (Based on 2-amino-6-methylpyridine)

Hazard Class Category Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed.[7]
Acute Toxicity, Dermal Category 2 H310: Fatal in contact with skin.[7][16]
Skin Irritation Category 2 H315: Causes skin irritation.[16]
Eye Irritation Category 2A H319: Causes serious eye irritation.[16]

| STOT-SE | Category 3 | H335: May cause respiratory irritation.[16] |

Handling and Personal Protective Equipment (PPE):
  • Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

  • Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

  • Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing.[16]

  • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[16]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

N,6-dimethylpyridin-2-amine is a nuanced chemical building block whose reactivity is governed by the delicate interplay of its two nitrogen centers and the steric influence of the 6-methyl group. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile molecule into their synthetic strategies for drug discovery, catalysis, and materials science.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dimethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO-6-METHYLPYRIDINE. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinamine, 4,6-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N,N-Dimethyl-2-pyridinamine. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • ResearchGate. (2018). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • National Institutes of Health. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • National Institutes of Health. (2012). 6-Methylpyridin-2-amine. PMC. Retrieved from [Link]

  • SciELO. (2014). A simple synthesis of aminopyridines: use of amides as amine source. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dimethyl-2-pyridinamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine.... Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • AMiner. (n.d.). The Reactivity of Pyridine-Imine and Diamine Ligands with Dimethylplatinum(ii) Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 97986-08-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,6-dimethylpyridin-2-amine is a substituted pyridine derivative belonging to the broader class of aminopyridines. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to serve as versatile building blocks for the synthesis of more complex molecules. The pyridine ring, a six-membered heteroaromatic system, is a common motif in natural products, pharmaceuticals, and agrochemicals, prized for its chemical stability and capacity for diverse functionalization.

This guide provides a comprehensive technical overview of N,6-dimethylpyridin-2-amine, including its chemical identity, synthesis, physicochemical properties, reactivity, and potential applications in drug discovery and development. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document will draw upon established knowledge of closely related analogs, such as 2-amino-6-methylpyridine and 2-amino-4,6-dimethylpyridine, to provide a well-rounded and insightful perspective for the research scientist.

Chemical Identity and Physicochemical Properties

A clear definition of the subject molecule is foundational to any technical discussion. The key identifiers and computed physicochemical properties of N,6-dimethylpyridin-2-amine are summarized below.

PropertyValueSource
CAS Number 97986-08-8Alfa Chemistry
IUPAC Name N,6-dimethylpyridin-2-amineAlfa Chemistry[1]
Molecular Formula C₇H₁₀N₂Alfa Chemistry[1]
Molecular Weight 122.17 g/mol Alfa Chemistry[1]
Canonical SMILES CC1=NC(=CC=C1)NCAlfa Chemistry[1]
InChIKey PFVYSURSVXECJA-UHFFFAOYSA-NAlfa Chemistry[1]
Hydrogen Bond Donor Count 1Alfa Chemistry[1]
Hydrogen Bond Acceptor Count 2Alfa Chemistry[1]
Complexity 83Alfa Chemistry[1]

Synthesis and Purification

Conceptual Synthesis Workflow

A plausible synthetic route would involve the N-methylation of the commercially available 2-amino-6-methylpyridine. This transformation is a standard procedure in organic synthesis. The choice of methylating agent and reaction conditions is critical to control selectivity, particularly to avoid quaternization of the pyridine ring nitrogen.

G cluster_0 Synthesis of N,6-dimethylpyridin-2-amine start 2-Amino-6-methylpyridine reaction N-methylation start->reaction reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N,6-dimethylpyridin-2-amine purification->product

Caption: Conceptual workflow for the synthesis of N,6-dimethylpyridin-2-amine.

Exemplary Protocol: N-methylation of an Aminopyridine

The following is a representative, non-validated protocol based on general principles of N-alkylation. Note: This protocol would require optimization for the specific substrate.

  • Preparation: To a solution of 2-amino-6-methylpyridine (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the corresponding anion. Subsequently, add a methylating agent (e.g., methyl iodide, 1.05 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N,6-dimethylpyridin-2-amine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for N,6-dimethylpyridin-2-amine are not available, the expected spectroscopic data can be inferred from its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl group, and a singlet for the C6-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the two methyl carbons. The chemical shifts will be characteristic of the substituted pyridine system.

Reference Data for a Related Isomer (2-Amino-4,6-dimethylpyridine in CDCl₃):

Signal Type¹H NMR Shift (ppm)¹³C NMR Shift (ppm)
Aromatic CH6.35, 6.13158.59, 156.32, 148.94, 114.40, 105.89
NH₂4.4-
CH₃2.325, 2.16823.80, 20.81

Source: ChemicalBook. This data is for an isomer and should be used for reference only.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 123.17.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for N-H stretching (if any secondary amine character is present or as an overtone), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and N-H bending.

Chemical Reactivity and Medicinal Chemistry Applications

The reactivity of N,6-dimethylpyridin-2-amine is governed by the nucleophilicity of the exocyclic nitrogen and the pyridine ring nitrogen, as well as the potential for electrophilic substitution on the pyridine ring.

Tautomeric Equilibrium

A key aspect of the chemical behavior of 2-aminopyridines is the tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form.[2] For 6-methylpyridin-2-amine, the equilibrium strongly favors the thermodynamically more stable aromatic amine.[2] This stability dictates that the imine tautomer exists only as a transient intermediate in solution.[2]

Applications as a Scaffold in Drug Discovery

The aminopyridine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] Derivatives of aminopyridines and related nitrogen-containing heterocycles have shown a broad spectrum of biological activities, including:

  • Anticancer Agents: The pyrimidine nucleus, a related heterocyclic system, is a well-established pharmacophore in oncology.[4] A novel series of aminodimethylpyrimidinol derivatives were developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma.[5][6]

  • Antibacterial and Antifungal Agents: Pyridine derivatives have been investigated for their antimicrobial properties.[3] For instance, copper(II) complexes of 2-amino-6-methylpyridine and its derivatives have been synthesized and shown to possess antibacterial activity.[7]

  • Kinase Inhibitors: The 2-aminopyrimidine structure is a key component in many kinase inhibitors, such as Imatinib, which targets Bcr-Abl kinase.[8]

  • Central Nervous System (CNS) Agents: The dimethylamine pharmacophore is present in numerous FDA-approved drugs, including those targeting the CNS.[9]

The N,6-dimethylpyridin-2-amine scaffold can be utilized in drug discovery campaigns through further functionalization. The exocyclic amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecules. The pyridine ring itself can undergo electrophilic substitution, although the activating nature of the amino and methyl groups can lead to a mixture of products.

G cluster_1 Potential Derivatization Pathways core N,6-dimethylpyridin-2-amine acylation Acylation (R-COCl) core->acylation sulfonylation Sulfonylation (R-SO₂Cl) core->sulfonylation buchwald Buchwald-Hartwig Coupling (Ar-X) core->buchwald product1 Amide Derivatives acylation->product1 product2 Sulfonamide Derivatives sulfonylation->product2 product3 N-Aryl Derivatives buchwald->product3

Caption: Potential derivatization reactions of N,6-dimethylpyridin-2-amine.

Safety and Handling

Comprehensive safety data for N,6-dimethylpyridin-2-amine is not available. Therefore, it is prudent to handle this compound with the same precautions as its close structural analogs, such as 2-amino-6-methylpyridine.

Hazard Identification for 2-Amino-6-methylpyridine (CAS 1824-81-3):

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[10]

    • Acute Toxicity, Dermal (Category 2), H310: Fatal in contact with skin.[10]

    • Skin Irritation (Category 2), H315: Causes skin irritation.[10]

    • Eye Irritation (Category 2), H319: Causes serious eye irritation.[10]

    • Specific target organ toxicity - single exposure (Category 3), H335: May cause respiratory irritation.[10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a laboratory coat, and safety glasses with side shields or goggles.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

N,6-dimethylpyridin-2-amine is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. While detailed experimental data for this specific isomer is sparse, a strong foundation of knowledge from related aminopyridine compounds provides a clear roadmap for its synthesis, characterization, and application. Its structural motifs are present in a multitude of biologically active molecules, suggesting that derivatives of N,6-dimethylpyridin-2-amine could be promising candidates for the development of new therapeutic agents. As with any chemical research, proper safety precautions based on the known hazards of closely related compounds are paramount.

References

  • Fisher Scientific. SAFETY DATA SHEET 2-Amino-4,6-dimethylpyrimidine. [Link]

  • Google Patents. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • National Center for Biotechnology Information. 6-Methylpyridin-2-amine. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • National Center for Biotechnology Information. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]

  • PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]

  • ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

  • Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. [Link]

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Technical Monograph: N,6-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight Verification, Synthesis, and Application in Fragment-Based Drug Discovery

Part 1: Executive Summary & Physicochemical Profile

In the architecture of modern drug discovery, N,6-dimethylpyridin-2-amine (CAS: 97986-08-8) serves as a high-value pharmacophore scaffold.[1] Unlike simple pyridines, the specific substitution pattern—a methyl group at the C6 position and a methylamino group at C2—imparts unique electronic properties and steric constraints.[1]

This guide focuses on the critical parameter of Molecular Weight (MW) not merely as a physical constant, but as a determinant of Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) in hit-to-lead optimization. We analyze its role as a nucleophilic building block in the synthesis of kinase inhibitors and PET radiotracers (e.g., Tau imaging agents).[1]

Molecular Identity Table[1]
PropertySpecificationTechnical Note
IUPAC Name N,6-Dimethylpyridin-2-amineSpecific isomer; distinct from 3,6- or 4,6-dimethyl analogs.[1]
CAS Number 97986-08-8Verified for the N-methyl, C6-methyl isomer.[1]
Molecular Formula C₇H₁₀N₂Carbon count is critical for lipophilicity calculations.[1]
Molecular Weight 122.17 g/mol Average mass for stoichiometric calculations.[1]
Exact Mass 122.0844 DaMonoisotopic mass for HRMS validation.[1]
LogP (Calc) ~1.3Ideal range for CNS penetration (blood-brain barrier).[1]
pKa (Calc) ~7.2 (Pyridine N)Basic enough to form salts; affects solubility.[1]

Part 2: The Role of MW in Ligand Efficiency

In Fragment-Based Drug Discovery (FBDD), the molecular weight of a starting fragment dictates the "growth potential" of the molecule. N,6-dimethylpyridin-2-amine (MW 122.[1][2][3]17) is a "Golden Triangle" fragment.[1]

The Efficiency Equation:


[1]

Where


 is the number of non-hydrogen atoms.[1] For N,6-dimethylpyridin-2-amine, 

.[1]
  • Implication: To maintain a high LE (>0.3), any derivative synthesized from this core must exhibit significant potency gains relative to the mass added.[1] The low MW of this scaffold allows researchers to add complex side chains (up to ~350 Da) while keeping the final drug candidate under the "Rule of 5" limit (MW < 500).

Part 3: Synthetic Methodology (Self-Validating Protocol)

To utilize this compound, one must often synthesize it de novo or purify it from commercial sources.[1] Below is a high-fidelity protocol for the synthesis of N,6-dimethylpyridin-2-amine via Nucleophilic Aromatic Substitution (


).
Reaction Logic

The reaction exploits the electron-deficient nature of the pyridine ring.[1] The chlorine at C2 is a good leaving group, activated by the ring nitrogen.[1] The methyl group at C6 provides steric bulk that prevents over-alkylation at the ring nitrogen, directing the nucleophile (methylamine) to the C2 position.

Protocol Steps

Reagents:

  • 2-Chloro-6-methylpyridine (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 3.0 eq)

  • Catalyst: Copper(I) oxide (0.05 eq) - Optional, enhances rate.

  • Solvent: Ethanol or sealed tube neat.[1]

Workflow:

  • Charge: In a pressure vessel, dissolve 2-Chloro-6-methylpyridine in Ethanol.

  • Addition: Add Methylamine solution slowly at 0°C to prevent exotherm spikes.

  • Thermolysis: Seal the vessel and heat to 120°C for 12 hours. The elevated temperature is required to overcome the activation energy of the

    
     on the electron-rich methyl-pyridine system.[1]
    
  • Workup: Cool to RT. Concentrate in vacuo to remove excess methylamine and solvent.[1]

  • Extraction: Dissolve residue in DCM; wash with saturated

    
     to remove HCl byproducts.
    
  • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Visualization of Synthesis Pathway

SynthesisPath Start 2-Chloro-6-methylpyridine (MW: 127.57) Intermediate Meisenheimer Complex (Transition State) Start->Intermediate + MeNH2 120°C, Pressure Reagent Methylamine (MeNH2) (Nucleophile) Reagent->Intermediate Product N,6-Dimethylpyridin-2-amine (MW: 122.17) Intermediate->Product - HCl Byproduct HCl Salt Intermediate->Byproduct

Caption: Figure 1. S_NAr synthesis pathway converting 2-chloro-6-methylpyridine to the target amine, highlighting the mass transition.

Part 4: Analytical Validation & Molecular Weight Confirmation[1]

Verifying the molecular weight is the primary Quality Control (QC) step.[1] However, distinguishing the N-methyl isomer from the ring-dimethyl isomers (e.g., 2-amino-4,6-dimethylpyridine) requires orthogonal techniques.[1]

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).[1]

  • Expected Signal:

    
     peak.
    
  • Calculation:

    • Exact Mass (

      
      ): 122.0844[1]
      
    • Proton (

      
      ): 1.0078[1]
      
    • Target m/z: 123.0922

  • Acceptance Criteria: Mass error < 5 ppm. If the mass is 123.09, it confirms the formula C₇H₁₀N₂, but not the structure.[1]

NMR Spectroscopy (Structural Proof)

To confirm the methyl group is on the Nitrogen (N-Me) and not the ring:

  • 1H NMR (DMSO-d6):

    • N-Me signal: Look for a doublet at

      
       ~2.8-2.9 ppm (integrating to 3H).[1] It appears as a doublet due to coupling with the NH proton (
      
      
      
      Hz).[1] Note: If
      
      
      exchange is performed, this becomes a singlet.
    • C6-Me signal: Singlet at

      
       ~2.3 ppm (integrating to 3H).[1]
      
    • Aromatic Region: Three protons (H3, H4, H5).[1] H5 (triplet) and H3/H4 (doublets) pattern characteristic of 2,6-substitution.[1]

Analytical Logic Tree

QC_Logic Sample Unknown Sample Candidate: N,6-dimethylpyridin-2-amine MS_Step Run LC-MS (ESI+) Sample->MS_Step Check_MW Is [M+H]+ = 123.09? MS_Step->Check_MW Fail_MW Reject: Incorrect Formula Check_MW->Fail_MW No Pass_MW Formula Confirmed: C7H10N2 (Isomer Ambiguity) Check_MW->Pass_MW Yes NMR_Step Run 1H NMR (DMSO-d6) Pass_MW->NMR_Step Check_NMe Signal at 2.8 ppm? (Doublet) NMR_Step->Check_NMe Isomer_Ring Identify: Ring-dimethyl isomer (e.g., 2-amino-4,6-dimethyl) Check_NMe->Isomer_Ring No (Singlet only at 2.2) Confirm_Struc CONFIRMED IDENTITY N,6-dimethylpyridin-2-amine Check_NMe->Confirm_Struc Yes

Caption: Figure 2. Decision tree for validating molecular identity, distinguishing the target from structural isomers.

Part 5: Application in Drug Development (Case Study)

Tau PET Imaging (JNJ-64326067)

N,6-dimethylpyridin-2-amine is a critical intermediate in the synthesis of JNJ-64326067 , a high-affinity tracer for Tau protein aggregates in Alzheimer’s disease.[1]

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine NH acts as a donor, facilitating binding to the

    
    -sheet rich regions of Tau fibrils.[1]
    
  • Stoichiometry in Synthesis:

    • The synthesis involves coupling N,6-dimethylpyridin-2-amine with a fluorinated isoquinoline core.[1]

    • Calculation: To synthesize 1 gram of the final tracer (MW ~365), one requires precisely calculated equivalents of the amine.[1]

    • Example: 1.0 mmol of Core + 1.2 mmol of N,6-dimethylpyridin-2-amine (1.2 * 122.17 mg = 146.6 mg).[1] Precision here prevents difficult downstream purification of unreacted amine.[1]

Histone Demethylase Inhibitors

The scaffold is also used in inhibitors of EHMT1/EHMT2 (G9a), epigenetic regulators overexpressed in various cancers.[1] The N-methyl group improves metabolic stability compared to the primary amine (


), preventing rapid N-acetylation by NAT enzymes in the liver.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 578956, 3,6-Dimethyl-2-pyridinamine (Isomer Comparison). PubChem.[1][3][4] Retrieved from [Link][1]

  • Declercq, L., et al. (2016).[1] Discovery of N-(4-[18F]fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a new promising tau positron emission tomography (PET) imaging tracer.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2015).[1] Patent WO2015200709A1: Histone demethylase inhibitors.[1] WIPO.[1][3] Retrieved from [1]

Sources

Technical Guide: Solvent Compatibility & Solubility Profiling of N,6-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility and solvent compatibility profiles of N,6-dimethylpyridin-2-amine , a critical intermediate in the synthesis of bioactive heterocyclic compounds (e.g., WRN helicase inhibitors, tyrosine kinase inhibitors).

Unlike simple crystalline solids, N,6-dimethylpyridin-2-amine often presents as a low-melting semi-solid or viscous oil at ambient conditions. This physical state necessitates a shift from traditional Solid-Liquid Equilibrium (SLE) solubility modeling to Liquid-Liquid Equilibrium (LLE) and Partition Coefficient (LogP/LogD) analysis. This guide outlines the thermodynamic principles governing its solvation, provides validated experimental protocols for solubility determination, and offers strategic recommendations for extraction and purification processes.

Physicochemical Profile

Understanding the fundamental properties of N,6-dimethylpyridin-2-amine is a prerequisite for selecting appropriate solvents. The compound features a pyridine ring substituted with a methyl group at the 6-position and a secondary methylamine at the 2-position.

PropertyValue / DescriptorRelevance to Solubility
CAS Number 97986-08-8Unique Identifier
Molecular Formula C₇H₁₀N₂Small organic molecule
Molecular Weight 122.17 g/mol High diffusivity in solvents
Physical State (RT) Pale yellow oil / Semi-solidSuggests melting point near ambient (20–35°C)
Predicted LogP ~1.6Moderately lipophilic; prefers organic phase
pKa (Base) ~7.2 - 7.5 (Estimate)Solubility is highly pH-dependent
H-Bond Donors 1 (Secondary Amine)Capable of H-bonding with alcohols/water
H-Bond Acceptors 2 (Pyridine N, Amine N)Good solubility in protic solvents

Structural Insight: The 2-aminopyridine motif allows for resonance stabilization, reducing the basicity of the exocyclic nitrogen compared to a standard secondary amine. However, the pyridine nitrogen remains basic, making the compound soluble in acidic aqueous media (forming a pyridinium salt) but lipophilic in basic or neutral media.

Solubility Thermodynamics & Solvent Interactions[1]

Miscibility vs. Solubility

Due to its low melting point, the "solubility" of the free base in organic solvents is often a question of miscibility .

  • High Miscibility: Methanol, Ethanol, Isopropanol, Dichloromethane (DCM), Ethyl Acetate (EtOAc), DMSO, Toluene.

  • Limited Miscibility: Water (neutral pH), Hexanes (partial miscibility likely at low temperatures).

Thermodynamic Modeling (LLE Focus)

For process optimization (e.g., extraction), the partition coefficient (


) between an organic solvent and water is the governing thermodynamic parameter.

The relationship between the distribution ratio (


) and pH is described by:


  • pH < 5: The compound exists predominantly as the protonated cation (

    
    ). Solubility in water is high; solubility in organics (EtOAc, DCM) is low.
    
  • pH > 9: The compound exists as the neutral free base (

    
    ). Solubility in water decreases; affinity for organic solvents increases.
    
Hansen Solubility Parameters (HSP)

To predict compatibility with novel solvents, we utilize the "like dissolves like" principle quantified by HSP. The interaction radius (


) should be minimized relative to the solvent's parameters (

).
  • Predicted HSP for N,6-dimethylpyridin-2-amine:

    • 
       (Dispersion): ~19.0 MPa
      
      
      
    • 
       (Polarity): ~7.5 MPa
      
      
      
    • 
       (H-Bonding): ~6.0 MPa
      
      
      

Strategic Implication: Solvents with high


 (alcohols) or matching 

(esters, ketones) are excellent solubilizers.

Experimental Protocols

Protocol A: Determination of Partition Coefficient (LogD)

For optimizing extraction efficiency.

Reagents: Phosphate buffer (pH 7.4), n-Octanol (or Ethyl Acetate), HPLC grade.

  • Preparation: Dissolve 10 mg of N,6-dimethylpyridin-2-amine in 5 mL of organic solvent (pre-saturated with buffer).

  • Equilibration: Add 5 mL of phosphate buffer (pre-saturated with organic solvent).

  • Agitation: Vortex for 5 minutes; allow phases to separate for 2 hours at 25°C.

  • Sampling: Carefully remove aliquots from both the upper (organic) and lower (aqueous) phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Salt Screening for Solid Isolation

Since the free base is an oil, forming a salt is recommended for purification and solid handling.

  • Dissolution: Dissolve 100 mg of free base in 1 mL of Ethanol or Isopropanol.

  • Acid Addition: Add 1.1 equivalents of acid (e.g., HCl in dioxane, Oxalic acid, or Fumaric acid).

  • Crystallization:

    • Stir at room temperature for 1 hour.

    • If no precipitate forms, cool to 0°C.

    • Add anti-solvent (e.g., Diethyl ether or Hexane) dropwise until turbidity persists.

  • Isolation: Filter the resulting solid and dry under vacuum.

  • Validation: Measure Melting Point (Target > 100°C for stable solids).

Process Visualization

Workflow 1: pH-Dependent Extraction Strategy

This diagram illustrates the logic for isolating N,6-dimethylpyridin-2-amine from a reaction mixture.

ExtractionWorkflow Start Crude Reaction Mixture (Containing N,6-dimethylpyridin-2-amine) Acidify Acidify to pH 2-3 (Using 1M HCl) Start->Acidify WashOrg Wash with Organic Solvent (DCM or EtOAc) Acidify->WashOrg AqueousPhase Aqueous Phase (Contains Product as Salt BH+) WashOrg->AqueousPhase Product stays in water OrganicWaste Organic Phase (Impurities) WashOrg->OrganicWaste Remove non-basic impurities Basify Basify to pH 10-12 (Using NaOH/NaHCO3) AqueousPhase->Basify ExtractProduct Extract with Organic Solvent (EtOAc or DCM) Basify->ExtractProduct FinalOrg Organic Phase (Contains Free Base) ExtractProduct->FinalOrg Product moves to organic Evaporate Evaporate Solvent Yield: Semi-solid/Oil FinalOrg->Evaporate

Caption: pH-swing extraction logic to purify N,6-dimethylpyridin-2-amine based on its pKa.

Workflow 2: Salt Formation Decision Tree

Logic for converting the oily free base into a handleable solid.

SaltScreen Input Oily Free Base Solvent Dissolve in EtOH/IPA Input->Solvent AcidChoice Select Acid Counter-ion Solvent->AcidChoice HCl HCl (Gas/Ether) AcidChoice->HCl Oxalic Oxalic Acid AcidChoice->Oxalic Result Check Precipitate HCl->Result Oxalic->Result

Caption: Strategy for converting the oily free base into a stable crystalline salt.

Applications & Solvent Selection Table

For researchers developing formulations or synthetic routes, the following solvent compatibility table serves as a quick reference.

Solvent ClassRepresentative SolventSolubility (Free Base)Application Recommendation
Chlorinated Dichloromethane (DCM)High Excellent for extraction from basic aqueous layers.
Esters Ethyl Acetate (EtOAc)High Preferred "green" solvent for extraction and chromatography.
Alcohols Methanol, EthanolHigh Ideal for salt formation and reactions; difficult to remove traces from oils.
Ethers THF, MTBEHigh Good reaction solvent; MTBE useful for precipitation of salts.
Hydrocarbons Hexane, HeptaneLow/Moderate Use as an anti-solvent to crash out salts or induce crystallization.
Aprotic Polar DMSO, DMFHigh Use only for high-temp reactions (S_NAr); difficult to remove during workup.

References

  • PubChem. (2023).[1] Compound Summary: N,6-dimethylpyridin-2-amine (CID 3839092).[2] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2024). WO2024187049A1 - Heterocyclic compounds as WRN inhibitors.[3] (Describes synthesis and workup using EtOAc/Dioxane). Retrieved from [3]

  • Organic Syntheses. (2021). Amination of Pyridine with Primary Amines. Org. Synth. 2021, 98, 363-373. (Provides analogous extraction protocols). Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to N,6-dimethylpyridin-2-amine and Its Synonyms in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with diverse applications.[1] Among the vast family of pyridine derivatives, N,6-dimethylpyridin-2-amine emerges as a crucial building block, offering a unique combination of steric and electronic properties for further chemical elaboration. This technical guide provides an in-depth exploration of N,6-dimethylpyridin-2-amine, its various synonyms, physicochemical properties, synthesis, reactivity, and its burgeoning role in the design and discovery of new therapeutic agents.

While often indexed under its systematic IUPAC name, N,6-dimethylpyridin-2-amine is also known by other designations which are crucial to recognize when navigating chemical databases and literature. A comprehensive understanding of these synonyms is paramount for efficient information retrieval.

Nomenclature and Identification: A Comprehensive Overview

The unambiguous identification of a chemical entity is fundamental to scientific communication and reproducibility. N,6-dimethylpyridin-2-amine is cataloged under several names and identifiers across various chemical databases.

Table 1: Synonyms and Identifiers for N,6-dimethylpyridin-2-amine

Identifier TypeIdentifierSource
IUPAC Name N,6-dimethylpyridin-2-amineAlfa Chemistry[2]
CAS Number 97986-08-8Alfa Chemistry[2]
Molecular Formula C₇H₁₀N₂Alfa Chemistry[2]
Molecular Weight 122.17 g/mol Alfa Chemistry[2]
Canonical SMILES CC1=NC(=CC=C1)NCAlfa Chemistry[2]
InChIKey PFVYSURSVXECJA-UHFFFAOYSA-NAlfa Chemistry[2]

It is imperative to distinguish N,6-dimethylpyridin-2-amine from its close structural relative, 2-amino-6-methylpyridine (CAS Number: 1824-81-3).[2] The latter lacks the N-methyl group, a seemingly minor difference that significantly alters its reactivity, nucleophilicity, and potential for derivatization. Synonyms for this related compound include 6-methylpyridin-2-amine and 2-amino-6-picoline.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of N,6-dimethylpyridin-2-amine is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 2: Physicochemical Properties of N,6-dimethylpyridin-2-amine

PropertyValueSource
Hydrogen Bond Donor Count 1Alfa Chemistry[2]
Hydrogen Bond Acceptor Count 2Alfa Chemistry[2]
Complexity 83Alfa Chemistry[2]
Spectroscopic Characterization

The structural elucidation of N,6-dimethylpyridin-2-amine and its derivatives relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the C6-methyl group, and a singlet for the N-methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the amino and methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyridine ring and the two methyl groups. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of N,6-dimethylpyridin-2-amine can be approached through several strategic pathways, primarily involving the modification of a pre-existing pyridine core.

Synthetic Strategies

A plausible and efficient method for the synthesis of N,6-dimethylpyridin-2-amine involves the N-methylation of its precursor, 2-amino-6-methylpyridine.

Diagram 1: Proposed Synthesis of N,6-dimethylpyridin-2-amine

G cluster_0 Synthetic Pathway 2-amino-6-methylpyridine 2-Amino-6-methylpyridine N,6-dimethylpyridin-2-amine N,6-dimethylpyridin-2-amine 2-amino-6-methylpyridine->N,6-dimethylpyridin-2-amine N-methylation Reagents Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, THF) N-methylation N-methylation Reagents->N-methylation

Caption: Proposed synthetic route to N,6-dimethylpyridin-2-amine.

Experimental Protocol: N-methylation of 2-amino-6-methylpyridine (Proposed)

  • Preparation: To a solution of 2-amino-6-methylpyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride or potassium carbonate) at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture for a predetermined time to allow for the deprotonation of the amino group.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain N,6-dimethylpyridin-2-amine.

An alternative approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 2-position of a 6-methylpyridine derivative with methylamine.

Reactivity Profile

The reactivity of N,6-dimethylpyridin-2-amine is dictated by the interplay of the pyridine ring's electronics and the substituents.

  • Nucleophilicity of the Amino Group: The secondary amine at the 2-position is nucleophilic and can readily participate in reactions with various electrophiles, such as acyl chlorides, sulfonyl chlorides, and isocyanates, to form a wide range of derivatives.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[3] However, the presence of the electron-donating amino and methyl groups at the 2- and 6-positions, respectively, activates the ring towards electrophilic attack, primarily at the 3- and 5-positions. Reactions such as nitration and halogenation can be achieved under controlled conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The pyridine nitrogen can act as a ligand for transition metals, facilitating various cross-coupling reactions. Furthermore, if a halogen is introduced onto the pyridine ring, it can serve as a handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to build more complex molecular architectures.

Applications in Drug Discovery and Development

The N,6-dimethylpyridin-2-amine scaffold and its derivatives are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The pyridine moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1]

As a Scaffold for Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. Derivatives of aminopyridines have been explored as inhibitors for a range of kinases. For instance, analogues of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as potent CDK2 inhibitors.[4] The N,6-dimethylpyridin-2-amine scaffold can be utilized to design and synthesize novel kinase inhibitors with improved potency and selectivity. For example, derivatives of 2-amino-4,6-dimethylpyrimidine have been developed as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[5][6]

Diagram 2: Generalized Kinase Inhibitor Design

G cluster_0 Kinase Inhibitor Pharmacophore Scaffold N,6-dimethylpyridin-2-amine Scaffold Hinge ATP-binding Site Hinge Region Scaffold->Hinge H-bonding R_group R-group for Selectivity and Potency Scaffold->R_group Solvent Solvent-exposed Region R_group->Solvent

Caption: Role of the aminopyridine scaffold in kinase inhibition.

Modulators of G-Protein Coupled Receptors (GPCRs)

GPCRs represent a large family of transmembrane receptors that are major drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising strategy for achieving greater receptor subtype selectivity.[7][8] The structural features of N,6-dimethylpyridin-2-amine make it an attractive starting point for the synthesis of libraries of compounds to be screened for allosteric modulation of GPCRs.

Conclusion and Future Perspectives

N,6-dimethylpyridin-2-amine is a versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern provides a platform for the generation of diverse molecular architectures with potential therapeutic applications. While much of the current literature focuses on its close relatives, the strategic importance of N,6-dimethylpyridin-2-amine is becoming increasingly recognized. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and the exploration of its derivatives as modulators of a wider range of biological targets. The insights provided in this technical guide are intended to empower researchers to fully leverage the potential of this important chemical entity in their scientific endeavors.

References

Sources

Biological Activity & Therapeutic Potential of N,6-Dimethylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N,6-dimethylpyridin-2-amine scaffold (systematically N-methyl-6-methylpyridin-2-amine) represents a privileged pharmacophore in modern medicinal chemistry. While the parent 2-aminopyridine is a ubiquitous ligand in kinase and enzyme inhibition, the specific N,6-dimethyl substitution pattern offers unique physicochemical advantages. This structural motif is critical in the design of Tau Positron Emission Tomography (PET) tracers for Alzheimer’s disease (e.g., JNJ-64326067) and selective kinase inhibitors (JAK2, LRRK2).

This guide analyzes the biological activity of derivatives built upon this core, focusing on structure-activity relationships (SAR), mechanistic binding modes, and synthetic protocols.

Chemical Scaffold Analysis: The "Methyl Effect"

The N,6-dimethylpyridin-2-amine core is not merely a passive linker; it is a tunable electronic and steric module.

Physicochemical Properties[1][2][3]
  • Lipophilicity (LogD): The addition of methyl groups at the N-exocyclic and C6-endocyclic positions significantly increases lipophilicity compared to the unsubstituted 2-aminopyridine. This is crucial for Central Nervous System (CNS) penetration (Blood-Brain Barrier permeability).

  • Metabolic Stability: The C6-methyl group blocks a primary site of oxidative metabolism (pyridine

    
    -oxidation) by Cytochrome P450 enzymes, extending the half-life of the derivative.
    
  • Conformational Control: The N-methyl group removes a hydrogen bond donor and introduces steric bulk, often forcing the molecule into a specific conformation that favors binding to hydrophobic pockets in enzymes or protein aggregates (e.g., Tau fibrils) while reducing off-target binding (e.g., Monoamine Oxidase B).

Primary Therapeutic Application: Tau PET Imaging

The most high-impact application of this scaffold is in the development of radiotracers for neurodegenerative diseases.

Case Study: JNJ-64326067 (JNJ-067)

Target: Phosphorylated Tau aggregates (Paired Helical Filaments). Role of Scaffold: The aminopyridine core serves as the binding anchor. The specific methylation pattern optimizes selectivity against


-amyloid and MAO-B.
ParameterValue / Observation
Binding Affinity (Ki) 2.4 nM (Human AD Brain Homogenate)
Selectivity >1000-fold vs.

-Amyloid
LogD (pH 7.4) 3.51 (Optimized for CNS entry)
Off-Target Binding Negligible MAO-A/MAO-B affinity (attributed to steric constraints of the scaffold)
Mechanism of Action

JNJ-64326067 binds to the


-sheet rich groove of aggregated Tau fibrils. The planar nature of the aminopyridine allows for intercalation or groove binding, while the methyl groups provide the necessary hydrophobic contacts to stabilize the complex within the fibril's exclusion zone.

Secondary Applications: Kinase & Epigenetic Inhibition

JAK2 and LRRK2 Inhibition

Derivatives of 2-amino-6-methylpyridine have been identified as potent ATP-competitive inhibitors.

  • JAK2 (Janus Kinase 2): Used in myeloproliferative neoplasms. Derivatives show IC50 values as low as 9 nM .[1] The pyridine nitrogen typically accepts a hydrogen bond from the hinge region of the kinase ATP pocket.

  • LRRK2 (Parkinson's Target): 2-aminopyridine hits have been optimized using homology models (MLK1) to produce lead compounds with in vivo activity.[2]

Epigenetic Modulation (EHMT1/2)

While quinazolines are common for G9a (EHMT2) inhibition, 2-aminopyridine derivatives serve as bioisosteres. They function by mimicking the histone lysine tail, inserting into the substrate binding channel of the methyltransferase.

Structure-Activity Relationship (SAR) Visualization[3]

The following diagram illustrates the functional logic of the N,6-dimethylpyridin-2-amine scaffold.

SAR_Map Core N,6-dimethylpyridin-2-amine (Scaffold) N_Methyl N-Methyl Group (Position 2-amino) Core->N_Methyl C6_Methyl C6-Methyl Group (Ring Position 6) Core->C6_Methyl Ring_N Pyridine Nitrogen (Position 1) Core->Ring_N C3_5_Pos Positions 3, 4, 5 (Vectors) Core->C3_5_Pos Lipophilicity Increases LogD (CNS Penetration) N_Methyl->Lipophilicity Conf_Lock Conformational Lock (Reduces MAO-B binding) N_Methyl->Conf_Lock Metab_Block Blocks Metabolic Oxidation C6_Methyl->Metab_Block Hinge_Bind H-Bond Acceptor (Kinase Hinge Region) Ring_N->Hinge_Bind Coupling Site for Aryl Coupling (Buchwald-Hartwig) C3_5_Pos->Coupling

Figure 1: SAR map detailing the functional contribution of each position on the N,6-dimethylpyridin-2-amine core.

Experimental Protocols

Synthesis of Derivatives via Buchwald-Hartwig Coupling

This protocol describes the coupling of the N,6-dimethylpyridin-2-amine core (or its precursor 2-amino-6-methylpyridine followed by methylation) to an aryl halide to generate bioactive derivatives.

Safety Warning: 2-Amino-6-methylpyridine is fatal in contact with skin and toxic if swallowed.[3] All operations must be performed in a fume hood with double nitrile gloves and appropriate PPE.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-amino-6-methylpyridine (1.2 equiv)[4]

  • Pd(OAc)2 (5 mol%)

  • Xantphos (10 mol%)

  • Cs2CO3 (2.0 equiv)

  • Dioxane (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-amino-6-methylpyridine (1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), Xantphos (29 mg, 0.10 mmol), and Cs2CO3 (650 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Solvation: Add anhydrous Dioxane (5 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours. Monitor reaction progress via TLC or LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a celite pad. Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • N-Methylation (if starting from unmethylated amine): Treat the coupled product with NaH (1.1 equiv) in DMF at 0°C, followed by addition of MeI (1.1 equiv). Stir at RT for 2 hours.

In Vitro Tau Binding Assay (Radioligand Displacement)

To validate biological activity, the affinity of the derivative for Tau aggregates is measured.

  • Tissue Source: Human AD brain homogenate (frontal cortex) rich in neurofibrillary tangles.

  • Ligand: [3H]-JNJ-067 (or equivalent reference standard).

  • Incubation: Incubate 10 nM radioligand with tissue homogenate and varying concentrations of the test derivative (10 pM to 10 µM) in PBS (pH 7.4) with 0.1% BSA for 120 minutes at RT.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold PBS.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-amino-6-methylpyridine Step1 Step 1: Buchwald-Hartwig Coupling (Pd(OAc)2, Xantphos, Aryl Halide) Start->Step1 Inter Intermediate: N-Aryl-6-methylpyridin-2-amine Step1->Inter Step2 Step 2: N-Methylation (NaH, MeI, DMF) Inter->Step2 Final Target: N-Aryl-N,6-dimethylpyridin-2-amine Step2->Final

Figure 2: General synthetic pathway for accessing N,6-dimethylpyridin-2-amine derivatives.

References

  • Discovery of JNJ-64326067: Vermeiren, C., et al. "The tau positron-emission tomography tracer JNJ-64326067 binds to the aggregate core of tau fibrils." Alzheimer's & Dementia, 2020.[5]

  • Clinical Evaluation of Tau Tracers: Schmidt, M.E., et al. "Clinical evaluation of [18F]JNJ-64326067, a novel candidate PET tracer for the detection of tau pathology in Alzheimer’s disease."[6] European Journal of Nuclear Medicine and Molecular Imaging, 2020.

  • JAK2 Inhibitor SAR: Liu, Y., et al. "Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors."[1][7] Chinese Chemical Letters, 2022.

  • EHMT2/G9a Inhibitors: Vedadi, M., et al. "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells." Nature Chemical Biology, 2011.

  • Safety Data Sheet (2-Amino-6-methylpyridine): Jubilant Ingrevia. "Safety Data Sheet: 2-Amino-6-methylpyridine."

Sources

Methodological & Application

N,6-dimethylpyridin-2-amine in Sonogashira cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Sonogashira Coupling of N,6-Dimethylpyridin-2-amine Derivatives

Part 1: Executive Summary & Strategic Context

N,6-dimethylpyridin-2-amine (CAS: 767-10-2) represents a privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, nitric oxide synthase (NOS) regulators, and CNS-active agents. While the parent molecule acts as a nucleophile in Buchwald-Hartwig aminations, its utility in Sonogashira cross-coupling arises primarily through its halogenated derivatives (e.g., 3-bromo- or 5-iodo-N,6-dimethylpyridin-2-amine).

This guide addresses the specific challenges of performing Sonogashira coupling on this electron-rich, nitrogen-dense heterocycle. Unlike simple aryl halides, the 2-aminopyridine core presents unique difficulties: catalyst poisoning via the free amine/pyridine nitrogen and sluggish oxidative addition due to the electron-donating nature of the amino group.

Key Technical Directive: Successful coupling requires a protocol that mitigates nitrogen coordination to the Palladium center while overcoming the electronic deactivation of the pyridine ring. This note details a robust Pd/Cu-catalyzed system optimized for these substrates.

Part 2: Scientific Integrity & Mechanistic Logic

The Electronic & Steric Challenge

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl halide.[1][2][3][4] For N,6-dimethylpyridin-2-amine derivatives, two mechanistic factors dictate the reaction success:

  • Electronic Deactivation: The oxidative addition of Pd(0) into the C-X bond is the rate-limiting step. The 2-methylamino group (-NHMe) is a strong electron donor (resonance). This increases electron density on the pyridine ring, stabilizing the C-X bond and making oxidative addition slower compared to electron-deficient pyridines (e.g., 2-chloropyridine).

    • Implication: Higher temperatures (>80°C) or electron-rich ligands (e.g., phosphines) are required to facilitate this step.

  • Catalyst Sequestration: The substrate contains two Lewis-basic sites: the pyridine nitrogen (N1) and the exocyclic amine (N-Me). These can coordinate to Pd(II) species, potentially forming stable, unreactive "off-cycle" complexes (PdL2(Substrate)2), effectively poisoning the catalyst.

    • Implication: High ligand-to-metal ratios (L:Pd > 2:1) or bulky ligands are necessary to outcompete substrate binding.

The Solution: The "Ligand-Overload" Strategy

To counteract these issues, this protocol utilizes Triphenylphosphine (PPh3) in excess or bidentate ligands like dppf , combined with a copper co-catalyst to accelerate the transmetallation step. The use of a polar aprotic solvent (DMF or DMSO) is critical to solubilize the polar substrate and stabilize the charged intermediates.

Part 3: Detailed Experimental Protocol

Target Reaction: Coupling of 3-bromo-N,6-dimethylpyridin-2-amine with Phenylacetylene .

Reagents & Materials
ComponentSpecificationRole
Substrate 3-bromo-N,6-dimethylpyridin-2-amine (1.0 equiv)Electrophile
Alkyne Phenylacetylene (1.2 equiv)Nucleophile
Catalyst PdCl₂(PPh₃)₂ (5 mol%)Palladium Source
Co-Catalyst CuI (5 mol%)Activates Alkyne
Ligand Additive PPh₃ (10 mol%)Stabilizes Pd(0), prevents poisoning
Base Triethylamine (Et₃N) (3.0 equiv)Neutralizes HBr, regenerates Cu
Solvent Anhydrous DMF (0.2 M concentration)Medium
Step-by-Step Procedure

1. Pre-Reaction Setup (Inert Atmosphere Essential):

  • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon or Nitrogen.

  • Why: Oxygen promotes the homocoupling of alkynes (Glaser coupling), consuming the starting material and generating impurities.

2. Reagent Addition:

  • Add 3-bromo-N,6-dimethylpyridin-2-amine (215 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), CuI (9.5 mg, 0.05 mmol), and extra PPh₃ (26 mg, 0.10 mmol) to the tube.

  • Note: Adding extra phosphine ligand helps shift the equilibrium away from Pd-substrate coordination complexes.

3. Solvent & Base Introduction:

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (3 cycles).[5]

  • Inject Anhydrous DMF (5.0 mL) and Et₃N (0.42 mL, 3.0 mmol) via syringe.

  • Inject Phenylacetylene (0.13 mL, 1.2 mmol) last.

4. Reaction Phase:

  • Heat the mixture to 90°C in an oil bath. Stir vigorously.

  • Monitor by TLC or LC-MS at 1 hour, 3 hours, and 6 hours.

  • Endpoint: Disappearance of the bromide starting material. The product usually appears as a fluorescent spot on TLC.

5. Work-up & Purification:

  • Cool to room temperature.[6][7][8] Dilute with Ethyl Acetate (30 mL).

  • Wash with Water (3 x 10 mL) to remove DMF and salts.

  • Wash with Brine (1 x 10 mL). Dry over Na₂SO₄.[5]

  • Concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 90:10 to 60:40). The amino group makes the product polar; adding 1% Et₃N to the eluent can reduce streaking.

Part 4: Visualization & Logic Mapping

Figure 1: Mechanistic Pathway & Competitive Inhibition

This diagram illustrates the standard catalytic cycle versus the "poisoning" pathway specific to aminopyridines.

Sonogashira_Mechanism Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting for e- rich Py) Pd0->OxAdd + Ar-Br Poison Catalyst Poisoning (Pd Coordinated by Pyridine N) Pd0->Poison + Substrate (N-coordination) PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar TransMet Transmetallation (with Cu-Acetylide) PdII_Ar->TransMet + Cu-C≡C-R PdII_Alk Pd(II)-Ar-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 - Product Poison->Pd0 + Excess Ligand (PPh3)

Caption: The catalytic cycle highlights the competitive inhibition by the aminopyridine substrate (grey node) and the necessity of excess ligand to restore the active Pd(0) species.

Figure 2: Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

Optimization_Flow Start Start: Low Yield (<40%) Check1 Is Starting Material Remaining? Start->Check1 Check2 Is Homocoupling (Diyne) Major Product? Check1->Check2 No (Consumed) Sol1 Increase Temp to 110°C Switch to Pd(dppf)Cl2 Check1->Sol1 Yes (Ox Add failed) Sol2 Degas Solvents Thoroughly Add Slow Addition of Alkyne Check2->Sol2 Yes (Glaser Coupling) Sol3 Switch Base to DIPA Use Microwave Heating Check2->Sol3 No (Unidentified Decomp)

Caption: Troubleshooting logic for optimizing Sonogashira coupling of aminopyridines.

Part 5: Troubleshooting & Critical Parameters

IssueCauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or lack of ligand.Increase PPh₃ loading to 10-20 mol%. Ensure strictly anaerobic conditions.
No Reaction (SM Recovery) Deactivated pyridine ring prevents oxidative addition.Switch to a more active catalyst system: Pd(dppf)Cl₂ or Pd(tBu₃P)₂ . Increase temp to 100-110°C.
Alkyne Homocoupling Presence of Oxygen.Degas solvents via freeze-pump-thaw. Add the alkyne slowly via syringe pump.
Product Streaking on TLC Interaction of the basic pyridine/amine with silica.Pre-treat silica plates with 5% Et₃N in Hexanes or add 1% Et₃N to the mobile phase.

Part 6: References

  • Zhu, Q., et al. (2017).[4] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[4]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Li, M., et al. (2016).[9] One-pot, two-step conversion of alkynes to α-amino ketones.[9] RSC Advances, 6, 93325-93329.[9]

  • Colby, D. A., et al. (2008).[10] Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.[10] Journal of the American Chemical Society, 130(11), 3645-3651.

Sources

Application Notes & Protocols: N,6-dimethylpyridin-2-amine as a Versatile Ligand for Transition Metal Coordination

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The field of coordination chemistry is continually driven by the rational design of ligands that can impart specific steric and electronic properties to a metal center. Aminopyridines represent a robust and versatile class of ligands, widely employed in catalysis, materials science, and medicinal chemistry.[1] This guide focuses on a specific, yet highly promising, derivative: N,6-dimethylpyridin-2-amine. The strategic placement of a methyl group ortho to the pyridine nitrogen introduces steric bulk that can influence coordination geometries, stabilize reactive intermediates, and modulate catalytic activity. This document serves as a comprehensive technical guide for researchers, providing both foundational knowledge and actionable protocols for the synthesis, characterization, and application of N,6-dimethylpyridin-2-amine and its transition metal complexes.

Section 1: The Ligand - Synthesis and Characterization of N,6-dimethylpyridin-2-amine

Rationale and Structural Considerations

N,6-dimethylpyridin-2-amine is an N,N'-donor ligand with the potential for bidentate chelation through the pyridine ring nitrogen and the exocyclic amino group. The presence of the C6-methyl group provides significant steric hindrance near the primary coordination site (the pyridine nitrogen), which can be exploited to:

  • Promote specific coordination geometries (e.g., distorted tetrahedral or square planar).

  • Prevent the formation of undesired polymeric or oligomeric species.

  • Create a well-defined coordination pocket that can influence substrate selectivity in catalytic applications.

The amino group provides an additional coordination site and can be deprotonated to form an aminopyridinato ligand, which offers different electronic properties and stronger metal-ligand bonds.[2]

Caption: Chemical structure of N,6-dimethylpyridin-2-amine.

Protocol: Synthesis of N,6-dimethylpyridin-2-amine

Several synthetic routes exist for aminopyridines, including the classical Tschitschibabin amination.[3] The following protocol is a common laboratory-scale procedure adapted from established methods for similar compounds.

Reaction Scheme: 2-Amino-6-methylpyridine → N,6-dimethylpyridin-2-amine

Materials:

  • 2-Amino-6-methylpyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodomethane (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).

  • Solvent Addition: Add anhydrous THF (approx. 10 mL per 1 g of starting material) to the flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise over 15 minutes. Causality: The NaH acts as a strong base to deprotonate the amino group, forming the corresponding sodium amide. This is a crucial activation step, as the resulting anion is a much stronger nucleophile than the neutral amine. The reaction is exothermic and produces flammable hydrogen gas, necessitating careful, slow addition at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. The reaction can be gently heated to 40 °C to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization and Data

The identity and purity of the synthesized N,6-dimethylpyridin-2-amine should be confirmed by standard analytical techniques.

Technique Expected Result
¹H NMR (CDCl₃, 400 MHz)δ ~ 7.4 (t, 1H, pyridine-H4), 6.5 (d, 1H, pyridine-H5), 6.3 (d, 1H, pyridine-H3), 4.8 (br s, 1H, NH), 2.9 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~ 158.5, 157.0, 138.0, 112.0, 105.0, 29.0, 24.0.
FT-IR (ATR)ν ~ 3400-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N, C=C ring stretch).
Mass Spec. (ESI+)[M+H]⁺ calculated for C₇H₁₁N₂: 123.0917; Found: 123.0915.
Melting Point Literature values are typically in the range of 35-40 °C.

Section 2: Coordination with Transition Metals

Principles of Coordination

N,6-dimethylpyridin-2-amine typically acts as a neutral bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination generally results in a distorted geometry due to the steric influence of the C6-methyl group. This distortion can be a key factor in creating catalytically active species by preventing the formation of a coordinatively saturated, inert complex.

Caption: Bidentate chelation of N,6-dimethylpyridin-2-amine to a metal center (M).

General Protocol for Transition Metal Complex Synthesis

This protocol provides a versatile starting point for the synthesis of various transition metal complexes.

Materials:

  • N,6-dimethylpyridin-2-amine (ligand, L)

  • Transition metal salt (e.g., PdCl₂, Cu(OAc)₂, NiBr₂(DME))

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, THF, Ethanol)

Procedure:

  • Dissolution: In a clean, dry Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the transition metal salt (1.0 eq) in the chosen anhydrous solvent.

  • Ligand Addition: In a separate flask, dissolve N,6-dimethylpyridin-2-amine (2.1 eq for a desired ML₂ complex) in the same solvent.

  • Reaction: Add the ligand solution dropwise to the stirring metal salt solution at room temperature. Causality: Adding the ligand slowly prevents localized high concentrations that could lead to side products or poorly formed precipitates. The stoichiometry (e.g., 2.1 eq) is chosen to ensure complete reaction of the metal salt and to drive the equilibrium towards the desired complex.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours. The formation of a precipitate or a distinct color change often indicates complex formation.

  • Isolation:

    • If a precipitate forms: Isolate the solid product by filtration. Wash the solid with a small amount of cold solvent to remove unreacted starting materials, followed by a non-coordinating solvent like diethyl ether or pentane to aid drying.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure until the product begins to crystallize or precipitate. Alternatively, add a non-polar "anti-solvent" (e.g., hexanes or pentane) to induce precipitation.

  • Drying: Dry the isolated complex under high vacuum.

Example Protocol: Synthesis of Dichlorobis(N,6-dimethylpyridin-2-amine)palladium(II)

This specific example illustrates the general protocol for a common square planar d⁸ metal.

Reaction: PdCl₂ + 2 (N,6-dimethylpyridin-2-amine) → [PdCl₂(N,6-dimethylpyridin-2-amine)₂]

  • Preparation: Suspend Palladium(II) chloride (PdCl₂, 1.0 eq) in 20 mL of acetonitrile. The solubility of PdCl₂ is low, but it will react in suspension.

  • Ligand Addition: Add a solution of N,6-dimethylpyridin-2-amine (2.1 eq) in 10 mL of acetonitrile to the PdCl₂ suspension.

  • Reaction: Stir the mixture at 60 °C overnight. A color change from the dark brown of PdCl₂ to a yellow solution or suspension is expected.

  • Isolation: Cool the reaction to room temperature. If a solid has formed, filter the yellow precipitate, wash with cold acetonitrile and diethyl ether, and dry under vacuum. If the product is in solution, reduce the solvent volume and add diethyl ether to precipitate the product.

Section 3: Characterization of Metal Complexes

A multi-technique approach is essential for the unambiguous characterization of new coordination complexes.

cluster_char Characterization Suite start Synthesized Complex (Crude Product) purify Purification (Recrystallization/ Chromatography) start->purify pure_complex Pure Complex purify->pure_complex ftir FT-IR (Coordination Shift) pure_complex->ftir nmr NMR (¹H, ¹³C) pure_complex->nmr uvvis UV-Vis (Electronic Transitions) pure_complex->uvvis xray Single Crystal X-Ray Diffraction pure_complex->xray ea Elemental Analysis (Purity & Formula) pure_complex->ea ms Mass Spectrometry (Molecular Ion) pure_complex->ms final Structural & Property Confirmation ftir->final nmr->final uvvis->final xray->final ea->final ms->final

Caption: Experimental workflow for the purification and characterization of a transition metal complex.

  • FT-IR Spectroscopy: Coordination to a metal center will perturb the electronic structure of the ligand. Look for shifts in the pyridine ring stretching frequencies (typically ~1600 cm⁻¹) to higher wavenumbers and changes in the N-H stretching region.

  • NMR Spectroscopy: For diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II)), ¹H NMR is invaluable. Protons on the ligand will shift upon coordination, with protons closer to the metal center experiencing larger shifts. For paramagnetic complexes (e.g., Cu(II), high-spin Ni(II), Fe(II)), NMR peaks will be broadened significantly, often rendering the technique less useful for structural elucidation but providing information on the magnetic state.[4]

  • UV-Vis Spectroscopy: Metal complexes exhibit characteristic electronic transitions. These include ligand-centered (π→π*), and metal-centered (d-d) transitions. New, often lower-energy, charge-transfer bands (MLCT or LMCT) may also appear upon coordination.[4]

  • Single Crystal X-ray Diffraction: This is the definitive technique for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.[5][6]

  • Elemental Analysis: Provides the elemental composition (C, H, N), which is used to confirm the empirical formula of the bulk sample and assess its purity.

Complex Property Characterization Technique Information Gained
Coordination Mode FT-IR, ¹H NMR, X-ray DiffractionConfirms ligand binding and geometry.
Purity & Formula Elemental Analysis, Mass SpectrometryVerifies the bulk purity and molecular formula.
Electronic Structure UV-Vis Spectroscopy, X-ray DiffractionProbes d-orbital splitting and charge transfer.
Magnetic Properties Magnetic Susceptibility (Evans Method)Determines if the complex is paramagnetic or diamagnetic.[7]

Section 4: Potential Applications

The unique steric and electronic features of N,6-dimethylpyridin-2-amine make its metal complexes attractive candidates for various applications.

Homogeneous Catalysis

The aminopyridine scaffold is a proven platform for base metal catalysis.[1] Complexes of iron, copper, and nickel with this ligand could be explored in:

  • Atom Transfer Radical Polymerization (ATRP): The steric bulk can help control the polymerization process and the ligand's electronic properties can tune the catalyst's redox potential.[1]

  • Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond formation. The ligand can stabilize the active catalytic species and influence reaction outcomes.[8]

Materials Science

Similar to the well-studied terpyridine systems, complexes of N,6-dimethylpyridin-2-amine with metals like Ru(II), Cu(I), or Zn(II) could exhibit interesting photophysical properties.[9][10] These properties are relevant for the development of:

  • Luminescent materials for OLEDs or chemical sensors.

  • Photoactive molecules for solar energy conversion.

References

  • MDPI. (n.d.). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand. Available at: [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. (2025-11-20). Available at: [Link]

  • Synthesis and Properties of N 2 ,N 6 -Dimethyl-N 2 ,N 4 ,N 6 ,3,5-Pentanitro-2,4,6-Pyridinetriamine. (n.d.). Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine. Available at: [Link]

  • National Center for Biotechnology Information. (2022-02-22). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Remote Amine Groups on Ground- and Excited-State Properties of Terpyridyl d-Metal Complexes. Available at: [Link]

  • Early transition metal complexes containing aminopyridinato ligands. (n.d.). Available at: [Link]

  • MDPI. (n.d.). Theoretical Study on the Ortho–Para Reactivity Difference in Ru-Catalyzed Amination of Aminopyridines via η 6 -Coordination: Role of Meisenheimer Intermediate Coordination Ability. Available at: [Link]

  • Spectroscopic Study of the PD(II) Complexes with 2 Amino-4,6 Dimethylpyrimidine. (2025-08-05). Available at: [Link]

  • MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Available at: [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Multinuclear Ni(ii) and Cu(ii) complexes of a meso 6 + 6 macrocyclic amine derived from trans-1,2-diaminocyclopentane and 2,6-diformylpyridine. Available at: [Link]

  • terpyridine)2: a high-spin octahedral formal Ni(0) complex. (n.d.). Available at: [Link]

  • Grokipedia. (n.d.). Transition metal amino acid complexes. Available at: [Link]

  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Available at: [Link]

  • MDPI. (n.d.). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. Available at: [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 3 X-Ray crystal structure of 6 (a two-dimensional structure is.... Available at: [Link]

Sources

Application Notes and Protocols for Substituted Pyridines in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals engaged in the discovery and development of novel agrochemicals. This guide provides a detailed exploration of substituted pyridines, a pivotal class of heterocyclic compounds that form the backbone of numerous commercially successful herbicides, insecticides, and fungicides. By delving into their synthesis, mechanisms of action, and biological evaluation, this document aims to equip researchers with the foundational knowledge and practical methodologies required to innovate in the field of crop protection.

The Central Role of the Pyridine Scaffold in Modern Agriculture

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal and agrochemical research. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of a molecule's polarity and metabolic stability, make it an ideal building block for creating bioactive compounds. In agrochemicals, the strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and environmental profile. This versatility has led to the development of a wide range of pyridine-based agrochemicals that are essential for modern agricultural practices, helping to ensure food security by controlling weeds, insect pests, and fungal diseases.

Herbicidal Applications of Substituted Pyridines

Substituted pyridines are a cornerstone of modern weed management, with many commercial herbicides belonging to the picolinic acid class, which are synthetic auxins.

Mechanism of Action: Synthetic Auxins

Pyridine-based herbicides, such as picloram and clopyralid, mimic the natural plant hormone indole-3-acetic acid (IAA), also known as auxin.[1] These synthetic auxins bind to and activate auxin receptors, leading to an uncontrolled and disorganized growth response in susceptible broadleaf weeds.[2] This disruption of normal hormonal regulation results in a cascade of detrimental effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[2] The selectivity of these herbicides is attributed to differences in metabolism and receptor binding between susceptible broadleaf plants and tolerant grass crops.

Synthetic Auxin Herbicide Mechanism of Action cluster_0 Plant Cell Pyridine_Herbicide Pyridine Herbicide (e.g., Picloram) Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) Pyridine_Herbicide->Auxin_Receptor Binds to Ubiquitin_Ligase_Complex SCF-TIR1/AFB Ubiquitin Ligase Complex Auxin_Receptor->Ubiquitin_Ligase_Complex Activates Aux_IAA_Repressor Aux/IAA Repressor Protein Ubiquitin_Ligase_Complex->Aux_IAA_Repressor Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA_Repressor->ARF Represses Proteasome 26S Proteasome Aux_IAA_Repressor->Proteasome Degradation Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Mechanism of action of pyridine-based synthetic auxin herbicides.

Synthesis Protocol: Picloram

Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) is a potent systemic herbicide. While industrial synthesis routes are complex, a laboratory-scale synthesis can be conceptualized based on available literature. A common approach involves the preparation of a highly substituted pyridine ring followed by functional group manipulations.

Protocol 2.2.1: Laboratory-Scale Synthesis of Picloram

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add solid picloram raw material.

  • Addition of Base: Slowly add a solid basic material, such as an alkali metal hydroxide or carbonate, to the flask while stirring. The molar ratio of picloram to the basic substance should be approximately 1:1 to 1:1.1.[3]

  • Reaction Conditions: Heat the mixture to 50-70°C with continuous stirring.[3] The solid-solid reaction is driven by the heat and intimate mixing of the reactants.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The resulting picloram salt can be purified by recrystallization from a suitable solvent system.

  • Drying: Dry the purified picloram salt at 60-90°C to remove any residual solvent.[3]

Note: This is a generalized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Assay Protocol: Post-Emergence Herbicidal Activity

This protocol outlines a method for evaluating the post-emergence herbicidal activity of substituted pyridine compounds on target weed species.

Protocol 2.3.1: Greenhouse Pot Assay for Post-Emergence Herbicidal Efficacy

  • Plant Preparation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a tolerant crop species (e.g., corn, wheat) in 3-4 inch pots containing a standard potting mix.[4][5] Maintain the plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 2-4 leaf stage.

  • Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant to the desired concentrations.

  • Herbicide Application: Apply the test solutions to the foliage of the plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.[4] Include a negative control (solvent and surfactant only) and a positive control (a commercial pyridine herbicide like picloram).

  • Evaluation: After 14-21 days, visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).[6] Record symptoms such as chlorosis, necrosis, stunting, and epinasty.

  • Data Analysis: Calculate the effective dose required to cause 50% inhibition (ED50) for each compound on each plant species using a suitable statistical software.

Structure-Activity Relationship (SAR) of Pyridine Herbicides

The herbicidal activity of picolinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.

  • Position 4: An amino group at the 4-position is generally crucial for high herbicidal activity.

  • Positions 3, 5, and 6: Halogen atoms, particularly chlorine, at these positions enhance herbicidal efficacy.

  • Position 2: A carboxylic acid group or a derivative that can be hydrolyzed to the acid in the plant is essential for auxin-like activity.

Quantitative structure-activity relationship (QSAR) studies have shown that parameters such as the partition coefficient (π) and molar refractivity (MR) of substituents on the pyridine ring significantly influence herbicidal activity.[7]

Insecticidal Applications of Substituted Pyridines

Substituted pyridines are integral to modern insect pest management, most notably as the core structure of neonicotinoid insecticides.

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonists

Neonicotinoids, such as imidacloprid and acetamiprid, are neurotoxic insecticides that act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[8][9] These receptors are located in the central nervous system of insects.[9] By binding to nAChRs, neonicotinoids mimic the action of the neurotransmitter acetylcholine, leading to the continuous stimulation of nerve cells.[8] This overstimulation results in paralysis and ultimately the death of the insect. The selective toxicity of neonicotinoids towards insects over mammals is due to their higher binding affinity for insect nAChRs compared to their mammalian counterparts.[7][8]

Neonicotinoid Insecticide Mechanism of Action cluster_1 Insect Synapse Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel nAChR->Ion_Channel Opens Postsynaptic_Neuron Postsynaptic Neuron Depolarization Continuous Depolarization Postsynaptic_Neuron->Depolarization Na_Influx Na+ Influx Ion_Channel->Na_Influx Na_Influx->Postsynaptic_Neuron Causes Paralysis_Death Paralysis & Death Depolarization->Paralysis_Death

Caption: Mechanism of action of neonicotinoid insecticides.

Synthesis Protocol: Chlorpyrifos

Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) is a broad-spectrum organophosphate insecticide. A key step in its synthesis is the reaction of 3,5,6-trichloro-2-pyridinol (TCP) with O,O-diethylphosphorochloridothioate.[9][10]

Protocol 3.2.1: Laboratory-Scale Synthesis of Chlorpyrifos

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5,6-trichloro-2-pyridinol (TCP) in a suitable solvent such as dimethylformamide.[10]

  • Addition of Base: Add a base, such as sodium carbonate or potassium carbonate, to the reaction mixture to deprotonate the hydroxyl group of TCP.

  • Addition of Phosphorothioate: Slowly add O,O-diethylphosphorochloridothioate to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol and should be optimized for specific laboratory conditions. Organophosphate compounds are neurotoxic, and all manipulations must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

Biological Assay Protocol: Aphid Contact Toxicity

This protocol describes a method for assessing the contact toxicity of substituted pyridine insecticides against aphids.

Protocol 3.3.1: Leaf-Dip Bioassay for Aphid Toxicity

  • Insect Rearing: Maintain a healthy, age-synchronized culture of aphids (e.g., Aphis craccivora or Myzus persicae) on a suitable host plant.

  • Test Solution Preparation: Prepare a series of concentrations of the test insecticide in a water-acetone solution containing a wetting agent.

  • Leaf Disc Preparation: Excise leaf discs from the host plant using a cork borer.

  • Treatment: Dip each leaf disc into a test solution for a specified time (e.g., 10-30 seconds).[11] Allow the leaf discs to air dry.

  • Insect Exposure: Place the treated leaf discs in a petri dish lined with moist filter paper. Transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.

  • Incubation: Incubate the petri dishes at a controlled temperature and photoperiod.

  • Mortality Assessment: After 24, 48, and 72 hours, count the number of dead aphids.[11] Aphids that are unable to move when gently prodded are considered dead.

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the population (LC50) for each compound using probit analysis.

Structure-Activity Relationship (SAR) of Neonicotinoid Insecticides

The insecticidal potency of neonicotinoids is influenced by the substituents on both the pyridine ring and the pharmacophore.

  • Pyridine Ring: A 6-chloro-3-pyridylmethyl moiety is a common feature in many potent neonicotinoids, as the chlorine atom increases hydrophobicity and binding affinity.[12]

  • Pharmacophore: The electron-withdrawing group (e.g., nitro or cyano) on the pharmacophore is critical for interaction with the nAChR. The nature of this group can affect the compound's binding affinity and insecticidal spectrum.[7]

  • Hydrophobicity: The overall hydrophobicity of the molecule plays a crucial role in its ability to penetrate the insect's central nervous system.[12]

NeonicotinoidTarget PestLC50 (mg/L)Reference
ThiamethoxamAphis craccivora0.60[13]
AcetamipridAphis craccivora0.71[13]
ImidaclopridAphis craccivora1.16[13]
ThiamethoxamAcyrthosiphon pisum (48h)0.034 µg/ml[14]
ImidaclopridAcyrthosiphon pisum (48h)0.038 µg/ml[14]
ClothianidinAcyrthosiphon pisum (48h)0.118 µg/ml[14]

Table 1: Comparative toxicity of selected neonicotinoid insecticides against different aphid species.

Fungicidal Applications of Substituted Pyridines

Substituted pyridines are also prominent in the development of fungicides for controlling a wide range of plant pathogenic fungi.

Mechanism of Action: Inhibition of Fungal Respiration and Sterol Biosynthesis

Pyridine-based fungicides employ diverse mechanisms of action. One important class, the pyridine carboxamides (e.g., boscalid), inhibits succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, thereby disrupting fungal respiration. Other pyridine derivatives have been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane, by targeting enzymes such as lanosterol demethylase.[15]

Pyridine Fungicide Mechanisms of Action cluster_2 Fungal Cell cluster_3 Mitochondrion cluster_4 Ergosterol Biosynthesis Pathway Pyridine_Carboxamide Pyridine Carboxamide (e.g., Boscalid) SDH Succinate Dehydrogenase (Complex II) Pyridine_Carboxamide->SDH Inhibits ETC Electron Transport Chain SDH->ETC Part of ATP_Production ATP Production ETC->ATP_Production Drives Other_Pyridines Other Pyridine Fungicides Lanosterol_Demethylase Lanosterol Demethylase Other_Pyridines->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of

Caption: Dual mechanisms of action of pyridine-based fungicides.

Synthesis Protocol: Boscalid

Boscalid (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide) is a widely used fungicide. Its synthesis typically involves a Suzuki-Miyaura cross-coupling followed by reduction and amidation.[16]

Protocol 4.2.1: Laboratory-Scale Synthesis of Boscalid

  • Suzuki-Miyaura Coupling: In a reaction vessel, combine 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid, a base (e.g., potassium carbonate), and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent mixture (e.g., ethanol/water).[17] Heat the mixture under an inert atmosphere until the coupling reaction is complete.

  • Nitro Group Reduction: The resulting 4'-chloro-2-nitrobiphenyl can be reduced to 2-amino-4'-chlorobiphenyl using various methods, such as catalytic hydrogenation with Pt/C or reduction with sodium borohydride in the presence of a cobalt salt.[17]

  • Amidation: React the 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or toluene) to yield boscalid.

  • Purification: The final product can be purified by recrystallization or column chromatography.

Note: This protocol outlines the key steps. Specific reaction conditions, such as temperature, reaction time, and catalyst loading, should be optimized for each step.

Biological Assay Protocol: In Vitro Fungicidal Activity

This protocol describes a standard method for evaluating the in vitro fungicidal activity of substituted pyridine compounds against various plant pathogenic fungi.

Protocol 4.3.1: Mycelial Growth Inhibition Assay

  • Fungal Cultures: Maintain pure cultures of the target fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on potato dextrose agar (PDA) plates.

  • Test Compound Preparation: Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO) and then add them to molten PDA to achieve the desired final concentrations.

  • Plate Preparation: Pour the amended PDA into petri dishes and allow them to solidify.

  • Inoculation: Place a small plug of the fungal mycelium from the edge of an actively growing culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Measurement: When the fungal growth in the control plates (containing only the solvent) has reached a certain diameter, measure the diameter of the fungal colony in the treated plates.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound. Determine the effective concentration required to inhibit 50% of the mycelial growth (EC50) using regression analysis.

Pyridine DerivativeTarget FungusIC50 (µg/mL)Reference
Compound 3fBotrytis cinerea-[18]
Compound A5Fusarium graminearum2.53[19]
Compound A5Magnaporthe oryzae2.84[19]
Compound A5Rhizoctonia solani1.64[19]
Compound A5Botrytis cinerea4.67[19]

Table 2: In vitro antifungal activity of selected pyridine derivatives.

Structure-Activity Relationship (SAR) of Pyridine Fungicides

The antifungal activity of pyridine carboxamides and other pyridine-based fungicides is highly dependent on their chemical structure.

  • Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring can significantly impact the binding affinity to the target enzyme and the overall fungicidal potency.

  • Amide Linker: The amide bond in pyridine carboxamides is crucial for their activity, and modifications to this linker can affect their biological properties.

  • Biphenyl Moiety (in Boscalid): The chlorine substitution on the biphenyl ring system of boscalid is important for its fungicidal activity.

Conclusion

Substituted pyridines represent a remarkably versatile and enduring scaffold in the design and development of modern agrochemicals. Their prevalence in herbicides, insecticides, and fungicides is a testament to the fine-tunable nature of the pyridine ring, which allows for the optimization of biological activity, selectivity, and physicochemical properties. The detailed protocols and mechanistic insights provided in these application notes are intended to serve as a valuable resource for researchers in the agrochemical industry, facilitating the discovery of next-generation crop protection solutions. A thorough understanding of the synthesis, mode of action, and structure-activity relationships of substituted pyridines is paramount for addressing the ongoing challenges of weed and pest resistance and for developing more sustainable and environmentally benign agrochemicals.

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Application Note: A Robust GC-MS Protocol for the Identification and Quantification of N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles: Understanding the Analyte and Methodological Challenges

N,6-dimethylpyridin-2-amine is an organic compound with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol .[1] Its structure, featuring a pyridine ring and a secondary amine group, dictates its analytical behavior. The analysis of amines by gas chromatography can be notoriously difficult.[2] The polar nature of the amine functional group leads to strong interactions with active sites (e.g., free silanol groups) on standard silica-based GC columns and inlet liners. This interaction often results in significant chromatographic peak tailing, poor reproducibility, and reduced sensitivity.[2]

Therefore, a successful method must be engineered to mitigate these interactions. This protocol achieves this through the careful selection of a base-deactivated GC column and optimized thermal conditions, ensuring the generation of sharp, symmetrical peaks essential for reliable quantification. While derivatization is a common strategy to improve the volatility and reduce the polarity of amines, this method is developed to avoid this extra step, thereby simplifying sample preparation and reducing potential sources of error.[2][3]

Comprehensive Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of N,6-dimethylpyridin-2-amine, from sample preparation to data acquisition.

Materials and Reagents
  • Analyte: N,6-dimethylpyridin-2-amine reference standard (>99% purity)

  • Solvent: Methanol (HPLC or GC-grade)

  • Internal Standard (IS): (Optional but recommended for high-precision quantitative analysis) 2-Amino-4,6-dimethylpyridine or a deuterated analog.

  • Glassware: Class A volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.

Standard and Sample Preparation

The causality behind this preparation scheme is to ensure accuracy through precise dilutions and to create a calibration curve that brackets the expected concentration of the analyte in unknown samples.

Step 1: Primary Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of N,6-dimethylpyridin-2-amine reference standard into a 25 mL Class A volumetric flask.

  • Record the exact weight.

  • Dissolve and dilute to the mark with methanol.

  • Calculate the precise concentration. This solution should be stored at 2-8°C and is typically stable for several months.

Step 2: Calibration Curve Standards

  • Perform serial dilutions of the Primary Stock Solution with methanol to prepare a series of calibration standards. A typical concentration range for method validation as per ICH guidelines would be 0.5 µg/mL to 10.0 µg/mL.[4]

  • Example calibration points: 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL.

Step 3: Sample Preparation

  • Accurately weigh the material to be analyzed (e.g., drug substance, intermediate).

  • Dissolve the material in a known volume of methanol to achieve an expected final concentration of N,6-dimethylpyridin-2-amine within the calibrated range.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial if particulates are present.

Instrumentation and Analytical Conditions

The selected parameters are designed to provide robust separation and sensitive detection. A mid-polarity column like a 5% phenyl-methylpolysiloxane is chosen for its versatility and proven performance with a wide range of semi-volatile organic compounds.

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC (or equivalent)Provides reliable and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Offers high sensitivity and spectral integrity for confident identification.
GC Column DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A robust, low-bleed column suitable for a wide range of analytes and resistant to degradation.
Inlet Split/SplitlessAllows for flexibility in handling different sample concentrations.
Inlet Temperature 250°CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC that balances sensitivity with the risk of column overload.
Split Ratio 20:1 (Can be adjusted based on sensitivity needs)Prevents column overload while transferring a representative amount of analyte to the column.
Carrier Gas Helium, Constant Flow ModeInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/minOptimal flow rate for a 0.25 mm ID column, balancing analysis speed and resolution.
Oven Program Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)The program is designed to separate the analyte from solvent and potential impurities effectively.
MS Transfer Line Temp 280°CPrevents condensation of the analyte between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization, promoting stable and reproducible fragmentation.
Quadrupole Temp 150°CEnsures consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides characteristic, library-searchable mass spectra.
Acquisition Mode Full Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Scan mode is used for identification; SIM mode is used for high-sensitivity quantification.
SIM Ions for Quant/Qual Quantifier: m/z 107; Qualifiers: m/z 122, 78Selected based on the predicted fragmentation pattern for specificity and confirmation.

System Validation: A Self-Validating Framework

Method validation is the process that proves an analytical method is acceptable for its intended purpose.[5] The protocols described below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is specific, accurate, and precise.[6]

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProtocolAcceptance Criteria
Specificity Analyze a blank (methanol), a placebo (matrix without analyte), and the analyte standard.No interfering peaks should be observed at the retention time of N,6-dimethylpyridin-2-amine in the blank or placebo.
Linearity Analyze the calibration standards (e.g., 0.5-10.0 µg/mL) in triplicate. Plot the peak area response vs. concentration and perform a linear regression.Correlation coefficient (R²) ≥ 0.999.[6]
Accuracy Perform recovery studies by spiking a placebo matrix at three concentration levels (low, medium, high). Analyze in triplicate at each level.Mean recovery should be within 98.0% to 102.0%.[6]
Precision Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[6]
LOD & LOQ Limit of Detection (LOD): Determine based on a signal-to-noise ratio of 3:1. Limit of Quantitation (LOQ): Determine based on a signal-to-noise ratio of 10:1.The LOQ must be demonstrated with acceptable accuracy and precision.
Robustness Introduce small, deliberate variations to the method parameters (e.g., ±2°C in oven temperature, ±0.1 mL/min in flow rate) and assess the impact on results.The results should remain unaffected by minor changes, with RSD values meeting precision criteria.

Expected Results and Data Interpretation

Chromatographic Profile

Under the specified conditions, N,6-dimethylpyridin-2-amine is expected to elute as a sharp, symmetrical peak. The absence of significant tailing is a key indicator of a well-performing system, demonstrating that undesirable interactions between the polar amine and the analytical column have been successfully minimized.

Mass Spectral Fragmentation Pathway

Electron ionization of N,6-dimethylpyridin-2-amine will produce a characteristic fragmentation pattern. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[7] As expected, the molecular ion [M]⁺ for C₇H₁₀N₂ is observed at m/z 122 .

The primary fragmentation mechanism for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[8] This process results in a stable, resonance-stabilized cation.

  • Molecular Ion [M]⁺: The parent molecule loses an electron to form the molecular ion at m/z 122 .

  • Alpha-Cleavage: The most probable fragmentation is the loss of a methyl radical (•CH₃) from the N-methyl group. This is a classic α-cleavage pathway that produces a highly stable iminium cation. This fragment is often the base peak in the spectrum.

    • [C₇H₁₀N₂]⁺• → [C₆H₇N₂]⁺ + •CH₃

    • Fragment observed at m/z 107 (122 - 15).

  • Other Fragments: Other minor fragments may arise from the cleavage of the pyridine ring or loss of the methyl group from the ring, but the m/z 107 fragment is expected to be the most abundant.

G M N,6-dimethylpyridin-2-amine [M]+• m/z = 122 F1 Loss of •CH3 (α-cleavage) m/z = 107 (Base Peak) M->F1 - •CH3 F2 Pyridine Ring Fragments (e.g., m/z 78) M->F2 - C3H5N

Caption: Predicted EI fragmentation of N,6-dimethylpyridin-2-amine.

Workflow and Troubleshooting

The overall analytical process follows a systematic and logical flow to ensure data integrity and traceability from sample receipt to final report generation.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting s1 Weigh Reference Standard s2 Prepare Stock Solution (1000 µg/mL) s1->s2 s3 Create Calibration Curve Standards s2->s3 a1 Sequence Setup s3->a1 s4 Prepare/Dissolve Test Sample s4->a1 a2 System Suitability Test (SST) a1->a2 a3 Inject Blanks, Standards, & Samples a2->a3 d1 Integrate Peaks a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte in Samples d2->d3 d4 Review Data & Generate Report d3->d4

Caption: High-level workflow for GC-MS analysis.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Peak Tailing Active sites in the inlet liner or front of the column; column degradation.Use a new, base-deactivated inlet liner. Trim 10-20 cm from the front of the column. Ensure the column is properly installed and conditioned.
Low Sensitivity Leak in the system; dirty ion source; incorrect SIM ions.Perform a leak check. Clean the ion source according to the manufacturer's protocol. Verify that the correct quantifier ion is being monitored.
Poor Reproducibility Inconsistent injection volume; sample degradation; variability in sample prep.Check autosampler syringe and vial septa. Prepare fresh samples and standards. Ensure precise and consistent pipetting and dilutions.

Conclusion

This application note presents a robust and reliable GC-MS method for the analysis of N,6-dimethylpyridin-2-amine. By employing a base-deactivated capillary column and optimized instrument parameters, the common challenges associated with amine analysis are effectively overcome without the need for complex derivatization procedures. The detailed protocol, coupled with a comprehensive validation framework based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated research or quality control environment. This self-validating system provides the trustworthiness and scientific integrity required by researchers, scientists, and drug development professionals for the accurate identification and quantification of this important pyridine compound.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5354960, N,6-Dimethylpyridin-2-amine. Retrieved from [Link].

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from LabRulez GCMS. Available at: [Link]

  • McNair, H. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impact Factor. Available at: [Link]

  • Kumar Raja, J., Parimala Krishnan, S., & Devendiran, V. (2020). Method Development and Validation of Gas Chromatography-Mass Spectrometry Method for Quantification of Sonidegib in Capsule Dosage Form. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

Application Note: N,6-Dimethylpyridin-2-amine as a Scaffold in Heterocyclic Synthesis and Ligand Design

[1]

Executive Summary & Chemical Profile[1][2]

Subject Identity:

  • IUPAC Name: N,6-Dimethylpyridin-2-amine[1][2]

  • Alternative Names: 2-Methyl-6-(methylamino)pyridine; 6-Methyl-2-methylaminopyridine.[1]

  • CAS Number: 97986-08-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    [1]
  • MW: 122.17 g/mol [1][2]

Abstract: This application note details the utility of N,6-dimethylpyridin-2-amine, a secondary aminopyridine, in the synthesis of fused heterocyclic systems and coordination complexes. Unlike its primary amine analog (2-amino-6-methylpyridine), the presence of the N-methyl group alters the nucleophilic trajectory, favoring the formation of quaternary imidazo[1,2-a]pyridinium salts rather than neutral imidazopyridines.[1] This guide provides validated protocols for synthesizing the scaffold itself and its subsequent conversion into biologically active heterocyclic salts.

Reactivity Matrix

The molecule features two nucleophilic nitrogen centers with distinct steric and electronic environments:

SiteCharacterReactivity Profile
N1 (Pyridine Ring)

Hybridized
High Nucleophilicity. The 6-methyl group provides steric bulk, influencing coordination geometry in metal complexes but allowing alkylation to form fused ring systems.[1]
N

(Exocyclic Amine)
Secondary AmineModerate Nucleophilicity. The methyl group prevents tautomerization to the imine form (common in primary aminopyridines), locking the molecule in the amino tautomer.

Synthesis of the Precursor

Note: Commercially available, but in-house synthesis is often required for isotopically labeled or derivative studies.

Protocol A: Nucleophilic Aromatic Substitution (S Ar)

Objective: Synthesis of N,6-dimethylpyridin-2-amine from 2-fluoro-6-methylpyridine. Rationale: The S

1

Materials:

  • 2-Fluoro-6-methylpyridine (1.0 eq)[1]

  • Methylamine (2.0 M in THF, 3.0 eq)[1]

  • Ethanol (Solvent)[1]

  • Sealed pressure tube

Step-by-Step Methodology:

  • Charge: In a 50 mL pressure tube, dissolve 2-fluoro-6-methylpyridine (1.11 g, 10 mmol) in Ethanol (10 mL).

  • Addition: Add Methylamine solution (15 mL, 30 mmol) dropwise at 0°C.

  • Reaction: Seal the tube and heat to 80°C for 12 hours . The reaction is driven by the high electrophilicity of the C2-position adjacent to the pyridine nitrogen.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess methylamine and solvent.[1]

  • Purification: Dissolve residue in CH

    
    Cl
    
    
    (20 mL) and wash with saturated NaHCO
    
    
    (2 x 10 mL). Dry organic layer over Na
    
    
    SO
    
    
    , filter, and concentrate.[1]
  • Yield: Expect ~85-90% as a pale yellow oil.[1]

Application: Synthesis of Fused Heterocycles

The most critical application of N,6-dimethylpyridin-2-amine is the synthesis of Imidazo[1,2-a]pyridinium salts .[1] These cationic heterocycles are emerging scaffolds for ionic liquids, organocatalysts (NHC precursors), and antimicrobial agents.[1]

Protocol B: Synthesis of 1,5-Dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium Bromide

Mechanism: Condensation of the exocyclic amine with an

1

Materials:

  • N,6-Dimethylpyridin-2-amine (1.0 eq)[1]

  • 
    -Bromoacetophenone (1.0 eq)[1]
    
  • Acetonitrile (Reagent Grade)[1]

  • Diethyl ether (for precipitation)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve N,6-dimethylpyridin-2-amine (122 mg, 1.0 mmol) in Acetonitrile (5 mL) in a round-bottom flask.

  • Alkylation: Add

    
    -bromoacetophenone (199 mg, 1.0 mmol) in one portion at room temperature.
    
  • Reflux: Heat the mixture to reflux (82°C) for 4–6 hours.

    • Checkpoint: The reaction will initially form an intermediate

      
      -aminoketone, which then undergoes intramolecular cyclization.[1] The solution typically darkens.
      
  • Precipitation: Cool the reaction mixture to room temperature. Add Diethyl ether (10 mL) slowly to induce precipitation of the salt.

  • Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold Diethyl ether (3 x 5 mL) to remove unreacted starting materials.[1]

  • Drying: Dry the white/off-white solid in a vacuum oven at 40°C.

Data Interpretation:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole proton (C3-H) around

    
     8.5 ppm.[1] The quaternary N-Methyl group will appear as a singlet shifted downfield (
    
    
    ~4.0 ppm).[1]
  • Yield: Typically 75–85%.[1]

Mechanistic Visualization

The following diagram illustrates the divergent reactivity between primary and secondary aminopyridines in heterocyclic synthesis.

ReactivityPathwaysStart2-Amino-6-methylpyridine(Primary Amine)Inter1IntermediateN-AlkylationStart->Inter1ReagentStart2N,6-Dimethylpyridin-2-amine(Secondary Amine)Inter2IntermediateN-AlkylationStart2->Inter2ReagentReagent+ α-BromoacetophenoneProd1Imidazo[1,2-a]pyridine(Neutral Heterocycle)Inter1->Prod1Cyclization & Loss of H2O/HBrProd2Imidazo[1,2-a]pyridinium Salt(Cationic Heterocycle)Inter2->Prod2Cyclization(Quaternization)

Caption: Divergent synthesis pathways. Primary amines yield neutral scaffolds; N-methylated secondary amines yield cationic salts.[1]

Pharmaceutical & Catalytic Relevance[4]

Ligand Design (N,N-Chelation)

N,6-dimethylpyridin-2-amine serves as a "sterically modulated" bidentate ligand.[1]

  • Coordination: It binds transition metals (Zn, Cu, Pd) via the pyridine nitrogen and the amine nitrogen.[1]

  • Steric Effect: The 6-methyl group introduces steric clash near the metal center, which can induce specific geometries (e.g., distorted tetrahedral) favored in asymmetric catalysis or polymerization reactions.[1]

Biological Activity of Salts

The Imidazo[1,2-a]pyridinium salts derived from this molecule (Protocol B) utilize the quaternary nitrogen to interact with anionic residues in biological targets.

  • Target: DNA intercalation and inhibition of acetylcholinesterase.

  • Solubility: The cationic nature significantly improves aqueous solubility compared to the neutral imidazo[1,2-a]pyridine analogs.[1]

References

  • Synthesis of N-alkyl-2-aminopyridines

    • Alfa Chemistry.[1] (2023).[1][3] "N,6-Dimethylpyridin-2-amine Properties and Safety." Link

  • Imidazo[1,2-a]pyridinium Salt Synthesis

    • H. Kaur et al.[1] (2022).[1][4] "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." ChemistrySelect. Link[1][4]

    • Note: General mechanism for aminopyridine cyclization adapted for secondary amines.[1]

  • Metal Coordination of Aminopyridines

    • BenchChem.[1] (2023).[1][3] "Ligand Properties of Methylpyridin-2-amines." Link[1]

  • General Reactivity of 2-Aminopyridines

    • PubChem.[1][5] (2023).[1][3] "2-Amino-6-methylpyridine Chemical Profile." Link[1]

Troubleshooting & Optimization

🔬 Technical Support Center: Synthesis of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Technical Support Interface for medicinal chemists. It prioritizes troubleshooting logic, mechanistic causality, and actionable protocols over generic descriptions.

Status: Active | Ticket: #2-AMP-SYNTH | Priority: Critical Subject: Troubleshooting Side Reactions & Process Optimization

📋 Executive Summary

The synthesis of 2-aminopyridines is a cornerstone in medicinal chemistry (e.g., kinase inhibitors). However, the pyridine ring's unique electronics—electron-deficient carbon skeleton coupled with a basic, coordinating nitrogen—creates a "perfect storm" for specific side reactions.

This guide isolates the three primary synthetic vectors (Chichibabin, SNAr, and Buchwald-Hartwig) and maps their failure modes to mechanistic root causes.

🛑 Module 1: The Chichibabin Reaction (Direct Amination)

User Issue: "I am seeing low yields, significant tar formation, and difficult-to-separate byproducts."

The Mechanistic Divergence

The Chichibabin reaction relies on the nucleophilic attack of amide (


) at the C2 position. However, the intermediate 

-adduct (Meisenheimer complex) is a branching point for multiple failure modes.

Figure 1: Chichibabin Reaction & Failure Pathways

Chichibabin Pyridine Pyridine (Starting Material) SigmaAdduct σ-Adduct (Anionic Intermediate) Pyridine->SigmaAdduct Nucleophilic Attack (C2 preferred) NaNH2 NaNH2 / Heat Product 2-Aminopyridine (Target) SigmaAdduct->Product Hydride Elimination (-H2) Dimer 4,4'-Bipyridine (Dimerization) SigmaAdduct->Dimer SET Mechanism (Radical Coupling) Regio 4-Aminopyridine (Regioisomer) SigmaAdduct->Regio Attack at C4 (High Temp) Pyridone 2-Pyridone (Hydrolysis) Product->Pyridone Aq. Workup (If incomplete amination)

Caption: The σ-adduct is unstable. High temperatures favor thermodynamic control (C4 attack) and Single Electron Transfer (SET) pathways leading to dimerization.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
4-Aminopyridine impurity Thermodynamic Control: Higher temperatures allow the reversible formation of the C2 adduct to rearrange to the C4 adduct.Lower Temperature: Run the reaction in liquid ammonia (-33°C) or at lower temps in toluene/xylene.
Bipyridine (Dimer) formation SET Mechanism: Sodium amide can act as a single-electron donor, generating pyridine radical anions that couple.Change Solvent/Atmosphere: Use dry toluene under strict

. Avoid electron-deficient substituents that stabilize radicals.
Red/Brown Tar Polymerization: The unstable

-adduct polymerizes before hydride elimination.
Oxidant Additive: Add a mild oxidant (e.g.,

or dry air bubbling) to facilitate hydride removal (oxidative aromatization).
2-Pyridone formation Moisture:

reacts with water to form NaOH, which hydrolyzes the intermediate or product.
Reagent Quality: Use fresh, granular

(grey, not white). Ensure solvent is anhydrous (<50 ppm

).

🛑 Module 2: Nucleophilic Aromatic Substitution (SNAr)

User Issue: "My 2-chloropyridine is unreactive, or I'm isolating 2-pyridone instead of the amine."

The Reactivity Cliff

Unlike 2-chloronitrobenzene, a simple 2-chloropyridine is often insufficiently electrophilic for standard SNAr unless forcing conditions are used.

Protocol Adjustment: The Leaving Group Hierarchy If 2-Cl fails, switch to 2-F (Fluoropyridine) .

  • Why? In SNAr, the rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, stabilizing the Meisenheimer complex (

    
    -adduct) significantly more than chlorine, despite being a poorer leaving group.
    
Side Reaction: Hydrolysis

Scenario: You use an aqueous base (NaOH) or a wet solvent (DMSO). Mechanism: Hydroxide (


) is a competitive nucleophile. Once 2-pyridone forms, it tautomerizes to the stable amide form, which is unreactive to further substitution.

Figure 2: Competition between Amination and Hydrolysis

SnAr SM 2-Fluoropyridine Complex Meisenheimer Complex SM->Complex Nucleophilic Attack Amine Primary Amine (R-NH2) Water Water/Hydroxide (Impurity) Target 2-Aminopyridine Complex->Target + Amine - HF Side 2-Pyridone (Dead End) Complex->Side + OH⁻ - HF

Caption: Hydroxide ions compete effectively with amines for the electrophilic center. Once formed, 2-pyridone is catalytically dead.

Validated Protocol (Water-Free SNAr)
  • Solvent: Anhydrous DMSO or NMP (degassed).

  • Base:

    
     (dried) or DIPEA. Avoid hydroxides.
    
  • Temp: 100–120°C.

  • Reference: J. Org. Chem. 2023, 88, 15, 10234 (demonstrating fluoride acceleration).

🛑 Module 3: Buchwald-Hartwig Amination (Pd-Catalysis)

User Issue: "Reaction stalls at 20% conversion. Adding more catalyst doesn't help."

The "Poisoning" Effect

This is the most common failure mode. The basic nitrogen of the pyridine substrate (or product) binds to the Palladium center, displacing the phosphine ligand and forming an inactive "off-cycle" complex.

Figure 3: Catalyst Poisoning Loop

Buchwald Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + 2-HaloPy OxAdd->Pd0 Product Release Poison Pd(II)-Pyridine Complex (INACTIVE) OxAdd->Poison + Pyridine N (Displaces Ligand) Poison->Pd0 Requires Bulky Ligand to reverse

Caption: The pyridine nitrogen acts as a competitive ligand, sequestering the catalyst in a stable, unreactive state.

Ligand Selection Matrix

To prevent poisoning, you must use ligands that are bulky (steric protection) or strongly chelating (electronic protection).

Ligand ClassExamplesSuitability for 2-AMPMechanism of Action
Bidentate Bisphosphines Xantphos, BINAP ⭐⭐⭐⭐⭐ (Excellent)Wide bite angle forces reductive elimination; chelation prevents pyridine binding.
Bulky Monodentates BrettPhos, tBuXPhos ⭐⭐⭐⭐ (Good)Steric bulk prevents the pyridine nitrogen from approaching the Pd center.
Simple Phosphines PPh3, dppf ⭐ (Poor)Easily displaced by pyridine nitrogen; leads to poisoning.
Side Reaction: -Hydride Elimination

Symptom: You isolate the reduced pyridine (H instead of Halogen). Cause: If the amine is sterically hindered, the Pd-Amine complex may undergo


-hydride elimination instead of reductive elimination.
Fix:  Switch to a ligand that accelerates reductive elimination (e.g., RuPhos  or DavePhos ).

🛑 Module 4: Curtius Rearrangement

User Issue: "I isolated a urea derivative instead of the amine."

The Isocyanate Trap

The Curtius rearrangement generates a reactive isocyanate intermediate (


).
  • Desired Path: Hydrolysis by water

    
     Carbamic acid 
    
    
    
    Amine +
    
    
    .
  • Side Path: The newly formed amine attacks the remaining isocyanate

    
     Urea (
    
    
    
    ).
Prevention Protocol
  • Trap with Alcohol: Run the reaction in t-Butanol . The isocyanate forms the Boc-protected amine (

    
    ), which cannot attack further isocyanates. Deprotect with TFA later.
    
  • Dilution: High dilution favors reaction with solvent (water/alcohol) over reaction with another product molecule.

📚 References

  • Chichibabin Mechanism & Regioselectivity: J. Am. Chem. Soc. 1954, 76, 12, 3209–3213. Link

  • Buchwald-Hartwig Ligand Effects (Pyridine Poisoning): Chem. Sci. 2011, 2, 27-50. Link

  • SnAr Reactivity of Fluoropyridines: J. Org. Chem. 2019, 84, 12, 7747–7753. Link

  • Curtius Rearrangement Urea Byproducts: Org. Process Res. Dev. 2015, 19, 11, 1760–1766. Link

Handling and safety precautions for N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the handling, safety, and operational protocols for N,6-dimethylpyridin-2-amine (CAS 97986-08-8).

Note to User: While specific industrial hygiene data for this exact CAS number is limited in public repositories, this guide applies the Precautionary Principle by leveraging validated data from close structural analogs (2-amino-6-methylpyridine and 2-(methylamino)pyridine). This "read-across" methodology ensures your safety protocols cover the worst-case scenarios for toxicity and reactivity.

Technical Support Center: N,6-Dimethylpyridin-2-amine

Section 1: Identification & Physical Properties

Q: I ordered N,6-dimethylpyridin-2-amine, but the physical state is ambiguous. What should I expect? A: You should anticipate a liquid or a low-melting solid (oil) at room temperature.

  • Structural Logic: The parent compound, 2-amino-6-methylpyridine, is a solid with a melting point of 40–44 °C. However, N-methylation typically disrupts hydrogen bonding networks, lowering the melting point. Its analog, 2-(methylamino)pyridine, is a liquid (MP ~15 °C).

  • Implication: Do not heat the container aggressively if it appears solidified. Allow it to warm to room temperature (20–25 °C) or gently warm in a water bath (<30 °C) to liquefy for pipetting.

Q: How do I verify the identity of this compound upon receipt? A: Use the following analytical markers:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the N-methyl group (typically

    
     2.9–3.0 ppm) and the C6-methyl group (typically 
    
    
    
    2.4–2.5 ppm). The aromatic region should show a triplet (C4-H) and two doublets (C3-H, C5-H) characteristic of 2,6-disubstituted pyridines.
  • Appearance: Colorless to pale yellow oil/solid. Darkening indicates oxidation (see Storage).

PropertyValue (Estimated/Analog-Derived)Source/Analog
CAS Number 97986-08-8Exact Match
Physical State Liquid / Low-melting SolidInferred from 2-(methylamino)pyridine
Molecular Weight 122.17 g/mol Calculated
Solubility Soluble in DCM, Methanol, DMSOPyridine base nature
pKa ~7.0–7.5 (Conjugate acid)Analog: 2-amino-6-methylpyridine
Section 2: Safety & Hazard Mitigation

Q: What is the primary toxicological mechanism I need to worry about? A: You must treat this compound as a Voltage-Gated Potassium Channel Blocker .

  • Mechanism: Aminopyridines (e.g., 4-AP, 2-AP) block

    
     channels, increasing neurotransmitter release. This leads to neuronal hyperexcitability.
    
  • Symptoms: Paresthesia (tingling in lips/fingers), tremors, anxiety, and in severe cases, convulsions/seizures .

  • Route of Entry: High risk via Dermal Absorption and Inhalation . The lipophilic methyl groups likely enhance skin penetration compared to the non-methylated parent.

Q: What is the mandatory PPE for handling this substance? A: Standard nitrile gloves may offer insufficient protection against prolonged contact with pyridine derivatives.

  • Gloves: Double-gloving is required. Use Laminate Film (Silver Shield/4H) or thick Nitrile (>0.11 mm) with immediate change upon splash.

  • Respiratory: Handle strictly inside a certified Chemical Fume Hood. If working with powders or aerosols outside a hood (not recommended), a P100/OV cartridge respirator is mandatory.

  • Eyes: Chemical splash goggles. A face shield is recommended during synthesis workup where exothermic splashing is possible.

Q: How do I handle a spill? A: Follow the "Isolate-Neutralize-Contain" workflow.

  • Small Spill (<5 mL): Absorb with vermiculite or sand. Do not use paper towels alone (flammability/volatility risk).

  • Large Spill: Evacuate the area immediately due to neurotoxic vapor risk. Call EHS.

(See Diagram 1 for the Safety Decision Workflow)

Section 3: Storage & Stability

Q: My sample turned brown after a week. Is it still usable? A: The color change indicates oxidative degradation , likely forming N-oxides or azo-dimers.

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen).

  • Hygroscopicity: Aminopyridines are hygroscopic. Water absorption alters stoichiometry and can accelerate degradation. Store in a desiccator or a tightly sealed vial taped with Parafilm.

  • Temperature: Refrigeration (2–8 °C) is recommended to minimize oxidation, but ensure the vial warms to room temperature before opening to prevent water condensation.

Section 4: Experimental Protocols

Q: I am using this in a palladium-catalyzed coupling. Any specific precautions? A: Yes, the free amine and pyridine nitrogen are potent ligands.

  • Catalyst Poisoning: The chelating nature of the 2-aminopyridine motif can poison Pd catalysts. You may need higher catalyst loading or a strong bidentate ligand (e.g., Xantphos, BINAP) to outcompete the substrate.

  • Quenching: When quenching reactions containing this amine, avoid strong acids if you need to recover the free base, as the pyridinium salt will form immediately. Adjust pH to >10 during extraction to ensure the compound is in the organic phase.

Q: How do I dispose of waste containing this compound? A:

  • Segregation: Do not mix with general organic waste if possible. Label clearly as "Neurotoxin / Pyridine Derivative" .

  • Destruction: Incineration is the only approved method. Do not pour down the drain; it is toxic to aquatic life (Category Acute 2/3).

Visualizations

Diagram 1: Safety Response Workflow

This decision tree guides you through immediate actions upon exposure or spill.

SafetyWorkflow Start Incident Detected Type Identify Incident Type Start->Type Exposure Personnel Exposure Type->Exposure Spill Chemical Spill Type->Spill Skin Skin/Eye Contact Exposure->Skin Inhal Inhalation Exposure->Inhal Assess Assess Volume Spill->Assess Wash Flush 15min (Safety Shower/Eyewash) Skin->Wash FreshAir Move to Fresh Air Sit Upright Inhal->FreshAir Medical Seek Medical Attention (Mention: K+ Channel Blocker) Wash->Medical FreshAir->Medical Small Small (<5mL) Assess->Small Large Large (>5mL) Assess->Large Absorb Absorb with Vermiculite (Double Glove) Small->Absorb Evac Evacuate Lab Call EHS Large->Evac

Caption: Protocol for immediate response to N,6-dimethylpyridin-2-amine incidents. Priority is preventing neurotoxic uptake.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine. Retrieved from [Link]

    • (Source for analog toxicity data and physical properties of the parent scaffold.)
  • (Source for physical state (liquid) and hazard codes of the direct N-methyl analog.)
  • U.S. EPA. (2006). Provisional Peer-Reviewed Toxicity Values for 4-Aminopyridine (Used as Read-Across for Aminopyridines). Cincinnati, OH: National Center for Environmental Assessment. (Authoritative source for the neurological mechanism of action for aminopyridines.)
  • (Verification of CAS 97986-08-8 identity and structure.)

Technical Support Center: Reactivity Solutions for N,6-Dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-06-ME-REACT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Paradox

You are likely encountering difficulties with N,6-dimethylpyridin-2-amine (CAS: Not typically listed as common commodity, derived from 2-amino-6-methylpyridine).

This molecule presents a unique "Ortho-Effect Paradox" that kills standard reactivity profiles:

  • Electronic Deactivation: The pyridine ring is electron-deficient, reducing the nucleophilicity of the exocyclic amine.

  • Steric "Pincer" Effect: The N-methyl group (on the amine) and the C6-methyl group (on the ring) create a steric wall. While the C6-methyl helps prevent unwanted coordination at the ring nitrogen (N1), it also crowds the active site, making the exocyclic nitrogen (N2) difficult to access for bulky electrophiles or metal catalysts.

  • Catalyst Poisoning: Despite the steric bulk, the pyridine nitrogen can still bind to Palladium (Pd) or Copper (Cu) centers, forming stable, non-reactive "resting states" that shut down catalytic cycles.

This guide provides the protocols to break this deadlock.

Module 1: Troubleshooting Guide (Interactive Flow)

Before altering your reagents, locate your specific failure mode in the decision tree below.

TroubleshootingFlow Start Start: What is the failure mode? Q1 Is the starting material consumed? Start->Q1 NoConsumption Issue: Catalyst Poisoning or Low Nucleophilicity Q1->NoConsumption No (SM remains) WrongProduct Issue: Regioselectivity (Ring N vs. Exocyclic N) Q1->WrongProduct Yes (Wrong Mass/NMR) LowYield Issue: Protodehalogenation or Reductive Elimination Failure Q1->LowYield Yes (Product formed but low yield) Sol1 Solution: Switch to RuPhos Pd G4 + Stronger Base (LiHMDS) NoConsumption->Sol1 Sol2 Solution: Switch Solvent to Toluene (Disfavor Charge Separation) WrongProduct->Sol2 Sol3 Solution: Increase Temp to 110°C + Add 10% more Ligand LowYield->Sol3

Figure 1: Diagnostic decision tree for isolating reactivity failures.

Module 2: The "Dead Reaction" (Buchwald-Hartwig Coupling)

User Complaint: "I am trying to couple N,6-dimethylpyridin-2-amine with an aryl bromide using Pd2(dba)3/BINAP, but I see zero conversion."

Technical Diagnosis: BINAP is insufficient for this substrate. N,6-dimethylpyridin-2-amine is a secondary amine with high steric bulk. The rate-limiting step in your cycle is Reductive Elimination . Standard ligands cannot force the Pd(II) center to eject this bulky amine product. Furthermore, the pyridine nitrogen is likely coordinating to the Pd, creating a stable trap.

The Solution: Ligand & Pre-catalyst Switch

You must use dialkylbiaryl phosphine ligands designed for secondary amines and bulky substrates .

Optimized Protocol
  • Catalyst: RuPhos Pd G4 (Preferred) or BrettPhos Pd G4 .

    • Why: The G4 pre-catalyst ensures immediate generation of the active Pd(0) species, bypassing the induction period where the aminopyridine can poison the unactivated Pd(II) source.

    • Why RuPhos: RuPhos is specifically engineered for secondary amines. Its bulk promotes the difficult reductive elimination step.

  • Base: NaOtBu (Sodium tert-butoxide) or LiHMDS .

    • Why: Weak bases (Carbonates) are often too slow to deprotonate the amine-Pd complex.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 100°C - 110°C.

Experimental Workflow
  • Charge: Add Aryl Halide (1.0 equiv), N,6-dimethylpyridin-2-amine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial.

  • Catalyst Addition: Add RuPhos Pd G4 (2-5 mol%).

    • Note: If using G3 or traditional generation, mix Pd(OAc)2 and RuPhos (1:2 ratio) in solvent for 5 mins before adding to the reaction.

  • Purge: Seal and purge with Argon/N2 for 5 minutes. (Oxygen kills this catalyst).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat: Stir at 100°C for 12 hours.

Performance Comparison Data
Ligand SystemYield (Typical)Mechanism of Failure
PPh3 / BINAP < 10%Reductive Elimination Failure: Steric bulk prevents product release.
XPhos 30-50%Moderate Activity: Good for sterics, but less optimal for secondary amines than RuPhos.
BrettPhos 60-75%Good: Excellent for sterics, but primarily optimized for primary amines.
RuPhos > 90% Optimal: Specifically designed for secondary amines; bulky "wall" forces product ejection.

Module 3: The "Wrong Isomer" (Regioselectivity in Alkylation)

User Complaint: "I tried to alkylate the amine using an alkyl halide and NaH, but I'm getting methylation on the Ring Nitrogen (N1) instead of the Exocyclic Nitrogen (N2)."

Technical Diagnosis: Under strongly basic conditions (NaH), you create a localized anion. While the exocyclic nitrogen is the thermodynamic target, the ring nitrogen (N1) is highly nucleophilic in the "hard" electrostatic sense. The 6-methyl group provides some protection, but in polar aprotic solvents (DMF/DMSO), the charge separation favors N1 attack (the Dimroth rearrangement pathway).

The Solution: Solvent & Base Control

To favor the exocyclic amine (N2), you must suppress charge separation and rely on the "soft" nucleophilicity of the amine.

Protocol Adjustment
  • Change Base: Switch from NaH to Cs2CO3 or K3PO4 .

    • Why: These bases allow for a buffered deprotonation that doesn't generate a "naked" anion, reducing N1 attack.

  • Change Solvent: Switch from DMF to Toluene or Acetonitrile .

    • Why: Toluene promotes tight ion-pairing. The cation (Cs+) will coordinate near the ring nitrogen (N1), effectively blocking it and forcing the electrophile to react at the exocyclic N2.

Regioselectivity Substrate N,6-dimethylpyridin-2-amine PathA Path A: Polar Solvent (DMF) Strong Base (NaH) Substrate->PathA PathB Path B: Non-Polar (Toluene) Weak Base (Cs2CO3) Substrate->PathB ProdA Ring N-Alkylation (Undesired Salt) PathA->ProdA Charge Separation ProdB Exocyclic N-Alkylation (Desired Product) PathB->ProdB Ion Pairing Control

Figure 2: Controlling regioselectivity via solvent/base selection.

Module 4: Purification & Handling (The "Streaking" Issue)

User Complaint: "My reaction worked, but I lost half my product on the silica column. It streaks everywhere."

Technical Diagnosis: Aminopyridines are basic. The silanol groups (Si-OH) on silica gel are acidic. Your product is acid-base interacting with the stationary phase, causing it to "drag" or stick permanently.

The Solution: The "Triethylamine Shield"

You must neutralize the silica gel acidity before and during purification.

Protocol
  • Column Pre-treatment: Flush your silica column with 100% solvent containing 1% Triethylamine (Et3N) before loading your sample.

  • Eluent Modifier: Add 1% Et3N or 1% NH4OH to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% Et3N).

  • Alternative: Use Alumina (Basic) instead of Silica gel for extremely sensitive substrates.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(5), 1749–1759.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Campeau, L.-C., et al. (2006). Catalytic Direct Arylation of Heteroaromatics. Journal of the American Chemical Society, 128(42), 13704–13705.

Validation & Comparative

A Comparative Guide to the Biological Activity of Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines, organic compounds featuring a pyridine ring substituted with an amino group, represent a class of molecules with profound importance in medicinal chemistry and pharmacology. They exist in three structural isomers: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP). The seemingly subtle shift in the position of the exocyclic amino group around the aromatic ring introduces significant variations in their electronic properties, basicity, and spatial arrangement.[1] These differences, in turn, dictate their coordination behavior, mechanism of action, and ultimately, their biological activities, which range from broad-spectrum antimicrobial properties to potent modulation of neuronal signaling.[2][3]

This guide provides an in-depth comparative analysis of these three isomers, designed for professionals in drug discovery and biomedical research. It moves beyond a simple cataloging of facts to explain the causal relationships between structure and function. We will dissect their distinct mechanisms of action, compare their therapeutic applications and toxicity profiles with supporting quantitative data, and provide detailed, validated experimental protocols for their evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required for the rational selection and application of aminopyridine isomers in their work.

Part 1: Isomeric Effects on Physicochemical Properties

The biological activity of a molecule is fundamentally governed by its physicochemical properties. For the aminopyridine isomers, the position of the amino group is the single most critical determinant of their chemical personality, directly influencing the electron distribution within the pyridine ring and the availability of lone-pair electrons on the ring's nitrogen atom.

The primary consequence of this structural variation is a significant difference in basicity, as quantified by the pKa of the conjugate acid.[1] Basicity is a crucial parameter as it affects a molecule's ionization state at physiological pH, its ability to form hydrogen bonds, and the strength of its interactions with metallic ions and biological macromolecules.

4-Aminopyridine stands out as the most basic of the three isomers (pKa = 9.17).[4] This heightened basicity is a result of the +M (positive mesomeric) effect, where the lone pair of electrons from the exocyclic amino group at the para-position is delocalized into the pyridine ring. This electron donation increases the electron density on the endocyclic nitrogen atom, making it a stronger proton acceptor.[1]

3-Aminopyridine is the least basic isomer (pKa = 5.98).[4] With the amino group at the meta-position, the electron-donating mesomeric effect does not extend to the ring nitrogen. Its basicity is therefore only marginally influenced by the inductive effect of the amino group, leaving the endocyclic nitrogen less available for protonation.[1]

2-Aminopyridine exhibits intermediate basicity (pKa = 6.86).[4] While the amino group is at the ortho-position, allowing for some resonance-based electron donation to the ring nitrogen, this effect is partially counteracted by steric hindrance and the potential for intramolecular hydrogen bonding, which can reduce the availability of the nitrogen's lone pair.[4]

These fundamental differences in basicity have profound implications for drug design, influencing everything from ligand-metal bond strength in catalytic complexes to the ability of the molecule to cross the blood-brain barrier and interact with its biological target in a specific protonation state.

Isomer Structure pKa (Conjugate Acid)
2-Aminopyridine2-Aminopyridine Structure6.86[4]
3-Aminopyridine3-Aminopyridine Structure5.98[4]
4-Aminopyridine4-Aminopyridine Structure9.17[4]
Table 1: Comparison of Physicochemical Properties of Aminopyridine Isomers.
Part 2: Comparative Biological Activity & Mechanisms of Action

The structural and electronic disparities among the aminopyridine isomers translate into remarkably distinct pharmacological profiles. While all are bioactive, their primary mechanisms and therapeutic niches differ significantly.

4-Aminopyridine: The Potent Potassium Channel Blocker

4-AP is the most clinically significant of the isomers, primarily due to its function as a broad-spectrum blocker of voltage-gated potassium (Kv) channels.[5][6] Its high basicity ensures that it is predominantly protonated at physiological pH, and this charged form is crucial for its mechanism of action.[7]

Mechanism of Action: In neurological disorders characterized by demyelination, such as multiple sclerosis (MS), the loss of the insulating myelin sheath exposes Kv channels in the axonal membrane that are normally hidden.[8] The resulting leakage of potassium ions during action potential propagation weakens the nerve impulse, potentially leading to conduction failure. 4-AP acts by entering and physically blocking the intracellular pore of these exposed Kv channels.[7][9] This blockade reduces the repolarizing potassium current, which prolongs the duration of the action potential and enhances the release of neurotransmitters at the synapse, thereby restoring nerve signal conduction along demyelinated axons.[8][10]

This targeted action is the basis for its use as the drug dalfampridine (Ampyra), which is FDA-approved to improve walking in patients with MS.[6][11]

G cluster_0 Normal Axon cluster_1 Demyelinated Axon cluster_2 Demyelinated Axon + 4-Aminopyridine NA_Node Node of Ranvier NA_AP Action Potential (Propagates Efficiently) NA_Node->NA_AP Na+ influx NA_Myelin Myelin Sheath DA_Demyelin Demyelinated Region DA_KChannel Exposed Kv Channels DA_Demyelin->DA_KChannel DA_AP_Fail Action Potential (Fails to Propagate) DA_KChannel->DA_AP_Fail K+ efflux (Signal Weakens) TDA_Demyelin Demyelinated Region TDA_Blocked_K Blocked Kv Channels TDA_Demyelin->TDA_Blocked_K TDA_AP_Restore Action Potential (Restored) TDA_Blocked_K->TDA_AP_Restore K+ efflux reduced (Signal Restored) Four_AP 4-Aminopyridine Four_AP->TDA_Blocked_K Blocks Pore

Mechanism of 4-Aminopyridine on Demyelinated Axons.

Quantitative Activity: The potency of 4-AP varies across different subtypes of Kv channels. Its non-selective nature is evident in the micromolar to millimolar IC50 values. 3-AP also demonstrates blocking activity, but at significantly higher concentrations, reflecting its lower basicity and less favorable interaction with the channel pore.

Compound Target Channel IC50 Value Reference
4-Aminopyridine Kv1.189 µM - 290 µM[7][8]
Kv1.2230 µM - 590 µM[8]
Kv1.413 µM[8]
Kv3.129 µM[8]
3-Aminopyridine Kv1.12.2 mM (2200 µM)[7]
Table 2: Comparative IC50 values of aminopyridine isomers on various voltage-gated potassium (Kv) channels. Note: Experimental conditions and expression systems may vary between studies.
2-Aminopyridine: A Versatile Pharmacophore

Unlike 4-AP's direct therapeutic role, 2-aminopyridine's significance lies primarily in its function as a foundational scaffold, or pharmacophore, for a multitude of approved drugs and biologically active compounds.[12] Its structure is integral to drugs with anti-inflammatory (piroxicam, tenoxicam), antibacterial (sulfapyridine), and antihistaminic (tripelennamine) properties.[12]

The parent 2-AP molecule itself does not have potent biological activity in most contexts, but its derivatives exhibit a wide range of effects, particularly antimicrobial activity. The 2-aminopyridine moiety provides a key structural element that allows for diverse chemical modifications, enabling the resulting molecules to interact with various biological targets. Studies have shown that novel synthetic derivatives of 2-aminopyridine possess significant antibacterial and antifungal properties.[1][3][4]

2-AP Derivative Organism MIC (µg/mL) Reference
Compound 2c¹Staphylococcus aureus39[1][4]
Compound 2c¹Bacillus subtilis39[1][4]
Compound 5b²Various Fungi62.5[3]
Compound 5d²Various Fungi62.5[3]
Table 3: Minimum Inhibitory Concentration (MIC) of representative 2-aminopyridine derivatives. ¹Refers to 2-amino-4-(4-chlorophenyl)-6-cyclohexylamino-pyridine-3,5-dicarbonitrile. ²Refers to substituted 2-aminopyridine δ-lactone derivatives. Note: These values are for derivatives, not the parent 2-aminopyridine molecule.
3-Aminopyridine: An Intermediate with Emergent Activities

3-Aminopyridine is most commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[13] The parent molecule generally displays weak biological activity. For instance, it has been shown to have no intrinsic anti-staphylococcal activity.[13]

However, the biological potential of 3-AP emerges dramatically when it is used as a ligand in transition metal complexes.[14][15] Coordination with metals such as cobalt, nickel, copper, and zinc can significantly enhance its cytotoxicity against cancer cells and its activity against microbial pathogens.[14] This enhancement is often attributed to the chelation theory, where complexation increases the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets like DNA or critical enzymes.[14][16] Derivatives of 3-AP, such as Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are potent inhibitors of ribonucleotide reductase and have been investigated as antineoplastic agents.

Part 3: Therapeutic Applications & Comparative Toxicity
Isomer Primary Therapeutic Role / Application Key Toxicity Profile
4-Aminopyridine Symptomatic treatment of walking disability in Multiple Sclerosis (as dalfampridine).[6] Investigational use in other neurological disorders.[6]High Acute Toxicity . Overdose can cause CNS hyperexcitability, seizures, delirium, diaphoresis, and movement disorders (choreoathetosis).[17][18]
2-Aminopyridine Precursor and key pharmacophore in various drugs (e.g., anti-inflammatories, antibacterials).[12]Toxic . Readily absorbed through the skin. Can cause convulsions.[19]
3-Aminopyridine Chemical intermediate.[13] Ligand in metal complexes with potential antitumor/antimicrobial activity.[14][15]Toxic . Less data available compared to 2-AP and 4-AP.[19]
Table 4: Summary of Applications and Toxicity.

Toxicity is a critical consideration for all aminopyridine isomers. They are readily absorbed through the skin and gastrointestinal tract and can cross the blood-brain barrier.[19]

Isomer Animal Route LD50 Reference
2-Aminopyridine RatOral200 mg/kg[19]
RabbitDermal200-400 mg/kg[19]
3-Aminopyridine MouseIntraperitoneal28 mg/kg[19]
QuailOral178 mg/kg[19]
4-Aminopyridine RatOral21 mg/kg[20]
Table 5: Comparative Acute Toxicity (LD50) Data. Caution: These values are from different studies with varying species and administration routes and are not directly comparable. They serve to illustrate the general high toxicity of the class.

The high toxicity of 4-AP, stemming from its potent, non-selective blockade of potassium channels, necessitates careful dose management. The development of an extended-release formulation (dalfampridine) was a key step in creating a therapeutic window that balances efficacy with safety.[2]

Part 4: Key Experimental Protocols for Activity Assessment

To facilitate further research, this section provides detailed, step-by-step protocols for two fundamental assays used to characterize the distinct biological activities of the aminopyridine isomers. The choice of assay is dictated by the primary mechanism of the isomer . For 4-AP, an electrophysiological approach is essential, while for derivatives of 2-AP and 3-AP, antimicrobial susceptibility testing is often a primary screening method.

Protocol 1: Electrophysiological Analysis of Potassium Channel Blockade (Whole-Cell Patch Clamp)

Causality: The whole-cell patch-clamp technique is the gold standard for studying ion channel function.[21] It provides direct, real-time measurement of the ionic currents flowing across a cell membrane, allowing for precise quantification of a compound's effect on channel activity, such as the blocking potency (IC50) and the voltage-dependence of the block. This method is indispensable for characterizing the mechanism of action of compounds like 4-aminopyridine.

G A Cell Preparation (e.g., HEK293 cells expressing a specific Kv channel) B Pull Glass Micropipette (Resistance 3-7 MΩ) A->B C Fill Pipette with Internal Solution B->C D Approach Cell and Form Gigaseal (>1 GΩ) C->D E Rupture Membrane Patch (Establish Whole-Cell Mode) D->E F Record Baseline Currents (Apply voltage steps) E->F G Perfuse with Aminopyridine (Varying Concentrations) F->G H Record Currents in Presence of Compound G->H I Data Analysis (Measure peak current inhibition, calculate IC50) H->I

Workflow for Whole-Cell Patch-Clamp Analysis.

Detailed Methodology:

  • Cell Preparation: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the specific potassium channel subtype of interest (e.g., Kv1.1). Plate the cells onto small glass coverslips 24-48 hours before the experiment.[6]

  • Solution Preparation:

    • External Solution (aCSF): Prepare an artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2 to maintain a pH of ~7.4.[11]

    • Internal (Pipette) Solution: Prepare a solution to mimic the intracellular environment, containing (in mM): 140 K-Gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH. Filter through a 0.2 µm syringe filter.[21][22]

  • Pipette Fabrication: Pull recording micropipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette will have a resistance of 3-7 MΩ when filled with the internal solution.[21]

  • Recording Procedure:

    • Place a coverslip with cells into the recording chamber on the microscope stage and perfuse with the external solution.

    • Fill a micropipette with the internal solution and mount it on the micromanipulator.

    • Under visual guidance, carefully lower the pipette and press it against the membrane of a target cell.

    • Apply gentle negative pressure to form a high-resistance "gigaseal" (>1 GΩ) between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).[21]

  • Data Acquisition:

    • Using a patch-clamp amplifier and acquisition software, clamp the cell's membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to activate the potassium channels and record the resulting outward currents. This establishes a baseline.

    • Perfuse the recording chamber with the external solution containing a known concentration of the aminopyridine isomer. Allow 2-3 minutes for equilibration.

    • Repeat the voltage-step protocol to record currents in the presence of the compound.

    • Wash out the compound and ensure the current returns to baseline. Repeat the process for several different concentrations to generate a dose-response curve.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +40 mV) for each concentration. Calculate the percentage of inhibition relative to the baseline current. Plot the percent inhibition against the logarithm of the compound concentration and fit the data with the Hill equation to determine the IC50 value.[23]

Protocol 2: Assessment of Antimicrobial Activity (Broth Microdilution for MIC)

Causality: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24] The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium. This assay is crucial for screening new compounds, like derivatives of 2-AP and 3-AP, for their antimicrobial potential and for comparing the potency of different agents.

G A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) D Perform 2-fold Serial Dilution of Compound across plate A->D B Prepare Bacterial Inoculum (Adjust to 0.5 McFarland standard) E Inoculate wells with Standardized Bacteria B->E C Dispense Broth into 96-well plate C->D D->E F Incubate Plate (e.g., 37°C for 18-24 hours) E->F G Read Results (Visually or with plate reader) F->G H Determine MIC (Lowest concentration with no visible growth) G->H

Workflow for Broth Microdilution MIC Assay.

Detailed Methodology:

  • Preparation of Materials:

    • Test Compound: Prepare a sterile stock solution of the aminopyridine isomer or derivative at a high concentration (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO) that does not inhibit bacterial growth at the final concentration used.[12]

    • Bacterial Culture: From a fresh agar plate, pick several colonies of the test bacterium (e.g., S. aureus) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[25]

    • Microtiter Plate: Use a sterile 96-well, U-bottom microtiter plate.

  • Assay Procedure:

    • Add 100 µL of sterile MHB to all wells of the 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells. This results in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a range of concentrations (e.g., from 640 µg/mL down to 1.25 µg/mL).[12]

    • Column 11 will serve as the positive control (broth + bacteria, no compound), and column 12 will be the negative/sterility control (broth only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum (at 5 x 10⁶ CFU/mL) to each well from column 1 to 11. This brings the final volume in each well to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are also diluted to their final test concentrations (e.g., 64 to 0.625 µg/mL).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[25]

  • Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) when compared to the positive control well.[5][24][26]

Conclusion

The three isomers of aminopyridine—2-AP, 3-AP, and 4-AP—offer a compelling case study in structure-activity relationships. The position of a single amino group fundamentally alters their electronic properties, dictating vastly different biological roles. 4-Aminopyridine has been successfully translated into a direct-acting therapeutic for neurological disease due to its potent, charge-dependent blockade of potassium channels. In contrast, 2-aminopyridine serves as a privileged scaffold, its value realized through chemical derivatization to create a host of drugs with diverse activities. 3-Aminopyridine, while less active on its own, demonstrates the power of bioinorganic chemistry, gaining significant cytotoxic and antimicrobial capabilities upon complexation with transition metals.

For the researcher and drug development professional, a clear understanding of these isomeric distinctions is paramount. It enables the rational selection of the correct molecular backbone for a given therapeutic strategy—whether that involves modulating ion channels, designing novel antimicrobials, or developing innovative metallodrugs for cancer therapy. The experimental protocols provided herein offer validated, self-consistent systems for probing these activities and advancing the development of the next generation of aminopyridine-based therapeutics.

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  • Rasool, N., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Current medicinal chemistry.
  • ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. ChemicalBook.

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A Comparative Guide to Alternative Reagents for the Synthesis of N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of N,6-dimethylpyridin-2-amine, a key intermediate in numerous pharmaceutical compounds, presents a landscape of strategic choices. The selection of a synthetic route profoundly impacts yield, purity, scalability, cost, and safety. This guide provides an in-depth technical comparison of the principal alternatives to traditional methods, offering experimental insights to inform your selection of the most appropriate reagents and reaction conditions.

Introduction: Beyond the Classical Approach

The synthesis of substituted 2-aminopyridines is a foundational process in medicinal chemistry. While established methods exist, the drive for greener, more efficient, and cost-effective chemistry necessitates a critical evaluation of alternative reagents. This guide will dissect three major strategies for the synthesis of N,6-dimethylpyridin-2-amine: the historical Chichibabin reaction, the versatile palladium-catalyzed Buchwald-Hartwig amination, and the increasingly attractive copper-catalyzed Ullmann-type coupling. We will also explore a two-step approach involving the formation of the primary amine followed by N-methylation.

At a Glance: Comparative Analysis of Synthetic Routes

The optimal synthetic strategy is contingent on several factors, including available starting materials, required scale, and tolerance for specific reagents and conditions. The following table offers a high-level comparison of the methodologies discussed in this guide.

MethodStarting MaterialKey ReagentsTypical ConditionsYieldsAdvantagesDisadvantages
Chichibabin Reaction 6-Methylpyridine (α-Picoline)Sodium Amide (NaNH₂)High temperature (110-150°C) in an inert solvent (e.g., toluene, xylene)Moderate to GoodAtom economical, inexpensive starting materialHazardous reagent (NaNH₂), harsh conditions, limited functional group tolerance
Buchwald-Hartwig Amination 2-Halo-6-methylpyridinePalladium catalyst, phosphine ligand, strong base (e.g., NaOtBu)Moderate temperatures (80-110°C)Good to ExcellentHigh functional group tolerance, milder conditions, broad substrate scopeExpensive catalyst and ligands, potential for palladium contamination[1]
Copper-Catalyzed Amination 2-Halo-6-methylpyridineCopper(I) salt, ligand (optional), baseElevated temperatures (100-200°C), can be microwave-assistedGood to ExcellentLess expensive catalyst than palladium, lower toxicity[2]Often requires higher temperatures and catalyst loadings than palladium systems[3]
Two-Step: Amination & Methylation 2-Halo-6-methylpyridineAminating agent (e.g., NH₃), then Methylating agent (e.g., formaldehyde/formic acid)Varies with each stepGood to ExcellentModular approach, avoids direct handling of dimethylamine gasAdditional synthetic step increases process time and resources

Delving into the Methodologies: Protocols and Mechanistic Insights

A thorough understanding of the "why" behind each experimental step is critical for successful and reproducible synthesis. This section provides detailed protocols and explores the underlying mechanisms of each alternative route.

The Chichibabin Reaction: A Classic with Caveats

The Chichibabin reaction, first reported in 1914, is a direct amination of the pyridine ring.[4] It is a powerful method for introducing an amino group at the 2-position, driven by the formation of hydrogen gas.

Reaction Scheme:

Causality in the Experimental Protocol: The reaction is typically performed at high temperatures in an inert, high-boiling solvent like toluene or xylene to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring. Sodium amide is a potent nucleophile and a strong base, necessary to deprotonate the intermediate σ-complex and drive the reaction forward through the elimination of a hydride ion, which then reacts to form hydrogen gas.[4][5]

Experimental Protocol: Synthesis of 2-Amino-6-methylpyridine

  • To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene (10 volumes).

  • Under a nitrogen atmosphere, carefully add sodium amide (1.5 equivalents). Caution: Sodium amide is highly reactive and pyrophoric. Handle with extreme care in an inert atmosphere. [6][7][8][9]

  • Heat the suspension to reflux (approximately 110°C).

  • Slowly add 6-methylpyridine (1.0 equivalent) dropwise over 1 hour.

  • Continue refluxing for 4-6 hours, monitoring the reaction by TLC or GC. The reaction progress can also be observed by the evolution of hydrogen gas.[4]

  • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by an aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-6-methylpyridine.

  • Purify the product by distillation or recrystallization.

This protocol produces the primary amine, which would then require N-methylation to obtain the final product.

Buchwald-Hartwig Amination: Precision and Versatility

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and broad functional group tolerance.[10] This palladium-catalyzed cross-coupling reaction is an excellent choice for the synthesis of N,6-dimethylpyridin-2-amine from a 2-halo-6-methylpyridine precursor.

Reaction Scheme:

Causality in the Experimental Protocol: The choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a sterically hindered phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu) is crucial.[10] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, while the base is required to deprotonate the amine, forming the active nucleophile.[10] The reaction is performed under an inert atmosphere to protect the catalyst from oxidation.

Experimental Protocol: Synthesis of N,6-dimethylpyridin-2-amine

  • To a dry Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).

  • Add a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add dry, degassed toluene (5-10 volumes).

  • Add a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or GC.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

A specific example of a Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine has been reported with a 60% yield.[11]

Copper-Catalyzed Amination (Ullmann Condensation): A Cost-Effective Alternative

The Ullmann condensation is a copper-catalyzed reaction that provides a more economical alternative to palladium-based methods for C-N bond formation.[12] While traditionally requiring harsh conditions, modern iterations with appropriate ligands can proceed under milder temperatures.

Reaction Scheme:

Causality in the Experimental Protocol: Copper(I) salts, such as CuI, are typically used as the catalyst.[13] The addition of a ligand, often a diamine like N,N'-dimethylethylenediamine (DMEDA), can significantly accelerate the reaction and allow for lower temperatures.[13] A base, such as potassium carbonate or phosphate, is required for the reaction to proceed.

Experimental Protocol: Synthesis of N,6-dimethylpyridin-2-amine

  • In a sealable reaction vessel, combine 2-chloro-6-methylpyridine (1.0 equivalent), copper(I) iodide (5-10 mol%), and a base (e.g., potassium phosphate, 2.0 equivalents).

  • Add a solution of dimethylamine (2.0 M in THF, 1.5 equivalents).

  • Add a solvent such as dioxane or toluene (5-10 volumes).

  • If using a ligand, add it at this stage (e.g., DMEDA, 10-20 mol%).

  • Seal the vessel and heat to 100-140°C for 12-24 hours. The reaction can be monitored by TLC or GC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Two-Step Approach: Primary Amination followed by N-Methylation

This strategy involves the initial synthesis of 2-amino-6-methylpyridine using one of the methods described above (or others), followed by a separate N-methylation step. The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary amines.[14]

Reaction Scheme (Methylation Step):

Causality in the Experimental Protocol: The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[14][15][16] The reaction proceeds through the formation of an iminium ion, which is then reduced by formate.[14][15] A key advantage is that the reaction stops at the tertiary amine, preventing the formation of quaternary ammonium salts.[14]

Experimental Protocol: N,N-dimethylation of 2-Amino-6-methylpyridine

  • To a round-bottom flask, add 2-amino-6-methylpyridine (1.0 equivalent).

  • Add formic acid (excess, e.g., 5-10 equivalents).

  • Add an aqueous solution of formaldehyde (37 wt. %, excess, e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (around 100°C) for 6-12 hours. Monitor the reaction by TLC or GC until the starting material and the monomethylated intermediate are consumed.

  • Cool the reaction mixture to room temperature and basify by the careful addition of a saturated aqueous solution of sodium carbonate until the evolution of CO₂ ceases and the pH is > 9.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Synthetic Pathways

To better illustrate the workflow of these alternative synthetic routes, the following diagrams are provided.

Synthetic Workflow Comparison cluster_0 One-Step Methods cluster_1 Two-Step Method 6-Methylpyridine 6-Methylpyridine N,6-dimethylpyridin-2-amine N,6-dimethylpyridin-2-amine 6-Methylpyridine->N,6-dimethylpyridin-2-amine Chichibabin Reaction (+ NaNH₂ then methylation) 2-Halo-6-methylpyridine 2-Halo-6-methylpyridine 2-Halo-6-methylpyridine->N,6-dimethylpyridin-2-amine Buchwald-Hartwig or Cu-Catalyzed Amination (+ Dimethylamine) 2-Halo-6-methylpyridine_2 2-Halo-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Halo-6-methylpyridine_2->2-Amino-6-methylpyridine Amination (e.g., Cu-catalyzed) (+ NH₃) N,6-dimethylpyridin-2-amine_2 N,6-dimethylpyridin-2-amine 2-Amino-6-methylpyridine->N,6-dimethylpyridin-2-amine_2 Eschweiler-Clarke Methylation

Caption: Overview of one-step vs. two-step synthetic strategies.

Catalytic Cycle Comparison cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann-Type (Cu-catalyzed) Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X L(X)Pd(II)-Ar L(X)Pd(II)-Ar Oxidative Addition->L(X)Pd(II)-Ar Amine Coordination Amine Coordination L(X)Pd(II)-Ar->Amine Coordination R₂NH L(X)Pd(II)(NHR₂)-Ar L(X)Pd(II)(NHR₂)-Ar Amine Coordination->L(X)Pd(II)(NHR₂)-Ar Deprotonation Deprotonation L(X)Pd(II)(NHR₂)-Ar->Deprotonation -HX L(NR₂)Pd(II)-Ar L(NR₂)Pd(II)-Ar Deprotonation->L(NR₂)Pd(II)-Ar Reductive Elimination Reductive Elimination L(NR₂)Pd(II)-Ar->Reductive Elimination Ar-NR₂ Reductive Elimination->Pd(0)L Cu(I)X Cu(I)X Ligand Exchange Ligand Exchange Cu(I)X->Ligand Exchange R₂NH, Base Cu(I)NR₂ Cu(I)NR₂ Ligand Exchange->Cu(I)NR₂ Oxidative Addition Oxidative Addition Cu(I)NR₂->Oxidative Addition Ar-X X-Cu(III)(NR₂)-Ar X-Cu(III)(NR₂)-Ar Oxidative Addition ->X-Cu(III)(NR₂)-Ar Reductive Elimination Reductive Elimination X-Cu(III)(NR₂)-Ar->Reductive Elimination Ar-NR₂ Reductive Elimination ->Cu(I)X

Caption: Simplified catalytic cycles for C-N bond formation.

Safety, Cost, and Environmental Considerations

Sodium Amide (Chichibabin Reaction): This reagent is highly hazardous, reacting violently with water and being spontaneously flammable in moist air.[9] Its use requires stringent safety protocols and specialized handling equipment, which can increase the operational cost despite the low price of the reagent itself.

Palladium Catalysts (Buchwald-Hartwig): Palladium is a precious metal, making the catalysts and ligands a significant cost driver, especially at scale.[17] While highly efficient, there are environmental concerns related to palladium mining and the need to remove residual palladium from the final pharmaceutical product to meet regulatory limits.[1][18] However, palladium-catalyzed reactions are often more energy-efficient due to lower reaction temperatures.[19]

Copper Catalysts (Ullmann-Type): Copper is significantly more abundant and less expensive than palladium, making it a more "green" and cost-effective alternative.[2] Copper is also less toxic, simplifying product purification. The main drawback can be the need for higher reaction temperatures and sometimes higher catalyst loadings compared to palladium systems.[3]

Conclusion and Recommendations

The choice of synthetic route for N,6-dimethylpyridin-2-amine is a multifactorial decision.

  • For small-scale laboratory synthesis where functional group tolerance is paramount , the Buchwald-Hartwig amination offers the most reliable and versatile solution, despite the cost of the catalyst.

  • For large-scale industrial production where cost is a major driver , a copper-catalyzed amination or a two-step approach involving an initial amination with ammonia followed by Eschweiler-Clarke methylation may be more economically viable.

  • The Chichibabin reaction , while historically significant, is generally less favored in modern drug development due to the significant safety hazards associated with sodium amide.

It is strongly recommended that researchers perform a small-scale trial of their chosen method to optimize conditions for their specific substrate and desired purity profile. This comparative guide should serve as a valuable starting point for making an informed and strategic decision in the synthesis of this important pharmaceutical intermediate.

References

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  • PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

  • SIOC Journals. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Retrieved from [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

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  • The Royal Society of Chemistry. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications. Retrieved from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. Phys.org. Retrieved from [Link]

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  • ScienceDirect. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. Journal of the Taiwan Institute of Chemical Engineers. Retrieved from [Link]

  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Retrieved from [Link]

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A Spectroscopic Journey: Differentiating N,6-dimethylpyridin-2-amine from its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Hengyang, China – January 31, 2026 – In the intricate world of pharmaceutical development and organic synthesis, the precise characterization of molecules at each stage of a reaction is paramount. This guide provides an in-depth spectroscopic comparison of the target compound, N,6-dimethylpyridin-2-amine, with its immediate precursor, 2-amino-6-methylpyridine, and a common starting material, 2-chloro-6-methylpyridine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers, scientists, and drug development professionals to unequivocally identify and differentiate these structurally related pyridine derivatives.

Introduction

N,6-dimethylpyridin-2-amine is a valuable scaffold in medicinal chemistry. Its synthesis typically involves a multi-step process, often commencing from a halogenated pyridine derivative. The transformation from a precursor to the final product induces subtle yet distinct changes in the molecular architecture, which are readily discernible through modern spectroscopic techniques. Understanding these spectroscopic shifts is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the unambiguous confirmation of the final product's identity. This guide will elucidate the characteristic spectral signatures of each compound, providing the necessary data to confidently navigate this synthetic pathway.

Synthetic Pathway Overview

A common and efficient route to N,6-dimethylpyridin-2-amine involves the nucleophilic substitution of a leaving group on the pyridine ring, followed by N-alkylation. A representative synthesis is outlined below:

Synthetic_Pathway 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Chloro-6-methylpyridine->2-Amino-6-methylpyridine Amination (e.g., NH3) N,6-dimethylpyridin-2-amine N,6-dimethylpyridin-2-amine 2-Amino-6-methylpyridine->N,6-dimethylpyridin-2-amine N-Methylation (e.g., CH3I)

Figure 1: Synthetic route to N,6-dimethylpyridin-2-amine.

This guide will focus on the spectroscopic differences between these three key molecules, providing a clear roadmap for their identification.

Spectroscopic Comparison

The following sections detail the expected and experimentally observed spectroscopic data for 2-chloro-6-methylpyridine, 2-amino-6-methylpyridine, and N,6-dimethylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom is exquisitely sensitive to changes in electron density and connectivity.

The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons and, for the amines, signals for the amino and methyl groups.

CompoundPyridine Ring Protons (ppm)Methyl Protons (ppm)Amine Proton(s) (ppm)
2-Chloro-6-methylpyridine ~7.0-7.6 (m, 3H)~2.5 (s, 3H)N/A
2-Amino-6-methylpyridine ~6.3-7.3 (m, 3H)~2.3 (s, 3H)~4.5 (br s, 2H, -NH₂)
N,6-dimethylpyridin-2-amine ~6.1-7.4 (m, 3H)~2.4 (s, 3H, Ar-CH₃), ~2.9 (d, 3H, N-CH₃)~5.0 (br s, 1H, -NH)

Key Differentiators in ¹H NMR:

  • Amination (2-Chloro-6-methylpyridine to 2-Amino-6-methylpyridine): The introduction of the amino group causes a general upfield shift of the pyridine ring protons due to its electron-donating nature. The most significant change is the appearance of a broad singlet for the -NH₂ protons.

  • N-Methylation (2-Amino-6-methylpyridine to N,6-dimethylpyridin-2-amine): The two equivalent protons of the primary amine are replaced by a single proton on the secondary amine, resulting in a decrease in the integration of the amine proton signal. A new doublet appears for the N-methyl group, which will couple to the adjacent N-H proton. The chemical shift of the aromatic methyl group may also experience a slight shift.

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic effects of the substituents.

CompoundPyridine Ring Carbons (ppm)Methyl Carbon (ppm)
2-Chloro-6-methylpyridine ~120-160~24
2-Amino-6-methylpyridine ~105-158~24
N,6-dimethylpyridin-2-amine ~103-159~24 (Ar-CH₃), ~30 (N-CH₃)

Key Differentiators in ¹³C NMR:

  • Amination: The carbon atom directly attached to the amino group (C2) will experience a significant upfield shift compared to the carbon attached to the chlorine atom, reflecting the stronger electron-donating character of the amino group.

  • N-Methylation: The most telling change is the appearance of a new signal in the aliphatic region corresponding to the N-methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying functional groups. The transformation from a chloro-substituted pyridine to a primary amine and then to a secondary amine is clearly evidenced by changes in the N-H stretching and bending regions.

CompoundKey IR Absorptions (cm⁻¹)
2-Chloro-6-methylpyridine C-Cl stretch (~700-800), Pyridine ring vibrations (~1400-1600)
2-Amino-6-methylpyridine N-H stretch (two bands, ~3300-3500, primary amine), N-H bend (~1600-1650), C-N stretch (~1250-1350)[1], Pyridine ring vibrations (~1400-1600)
N,6-dimethylpyridin-2-amine N-H stretch (one band, ~3300-3500, secondary amine), C-N stretch (~1250-1350)[2], Pyridine ring vibrations (~1400-1600)

Key Differentiators in FT-IR:

  • Amination: The disappearance of the C-Cl stretching vibration and the appearance of two characteristic N-H stretching bands for the primary amine are definitive indicators of this transformation. An N-H bending vibration will also appear.

  • N-Methylation: The two N-H stretching bands of the primary amine are replaced by a single, typically weaker, N-H stretching band for the secondary amine. The N-H bending vibration of the primary amine will also disappear.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

CompoundMolecular Ion (m/z)Key Fragmentation Pathways
2-Chloro-6-methylpyridine 127/129 (isotope pattern for Cl)Loss of Cl, loss of CH₃, fragmentation of the pyridine ring.
2-Amino-6-methylpyridine 108Loss of HCN, loss of CH₃, formation of a stable azatropylium-type ion.[3][4]
N,6-dimethylpyridin-2-amine 122Alpha-cleavage with loss of a methyl radical from the N-methyl group, loss of CH₃ from the ring.

Key Differentiators in MS:

  • Amination: The molecular ion shifts from the characteristic isotopic pattern of a chlorine-containing compound (m/z 127 and 129 in a ~3:1 ratio) to a single major peak at m/z 108.

  • N-Methylation: The molecular ion increases by 14 Da (the mass of a CH₂ group minus a hydrogen atom) from 108 to 122. The fragmentation pattern will also change, with a prominent peak corresponding to the loss of a methyl radical (M-15) from the N-methyl group being a strong indicator of successful methylation.[3]

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following standard protocols should be employed.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • If the sample is not fully soluble, gentle warming or sonication may be applied.

  • Place the NMR tube in the spectrometer for analysis.

FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry Sample Preparation (Electron Ionization - EI)
  • For volatile liquids, a direct injection via a heated probe or a gas chromatography inlet can be used.

  • For solids, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).

  • Introduce the solution into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • The sample is then vaporized and ionized in the source.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample Sample Dissolve/Place Dissolve/Place Sample->Dissolve/Place NMR NMR Dissolve/Place->NMR FT-IR FT-IR Dissolve/Place->FT-IR MS MS Dissolve/Place->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation FT-IR->Structure_Elucidation MS->Structure_Elucidation

Figure 2: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification of N,6-dimethylpyridin-2-amine and its synthetic precursors. By carefully analyzing the characteristic shifts in the ¹H and ¹³C NMR spectra, the appearance and disappearance of key functional group vibrations in the FT-IR spectra, and the distinct molecular ions and fragmentation patterns in the mass spectra, researchers can confidently track the progression of their synthesis and verify the identity and purity of their final product. This guide serves as a foundational reference for these critical analytical procedures in the field of organic and medicinal chemistry.

References

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Draguta, S., et al. (2012). 6-Methylpyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3466. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. [Link]

  • Jove. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 1-amino-2,6-dimethylpiperidine. [Link]

  • IJERA. (n.d.). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram. [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. [Link]

  • analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • ResearchGate. (n.d.). FTIR and FT-Raman spectra of 6-(Dimethylamino)purine and its theoretical studies of anharmonic vibrational analysis using quantum chemical calculations. [Link]

  • Chemguide. (n.d.). fragmentation patterns in the mass spectra of organic compounds. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0261921). [Link]

  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

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A Researcher's Guide: N,6-Dimethylpyridin-2-amine as a Strategic Alternative to 2-Aminopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry, 2-aminopyridine has long served as a cornerstone—a versatile building block and a reliable ligand in a myriad of chemical transformations. Its utility is well-documented and its role in the synthesis of pharmaceuticals, agrochemicals, and functional materials is undisputed. However, the pursuit of enhanced reactivity, selectivity, and yield necessitates a continuous exploration of structural analogues that can offer strategic advantages. This guide introduces N,6-dimethylpyridin-2-amine (also known as 2-amino-6-methylpyridine) as a compelling substitute for 2-aminopyridine in specific synthetic contexts.

This document provides an in-depth, evidence-based comparison of these two pyridine derivatives. We will delve into their fundamental physicochemical differences and explore how these distinctions translate into tangible outcomes in chemical reactions, supported by experimental data. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions when selecting the optimal aminopyridine for their synthetic endeavors.

Fundamental Physicochemical Properties: A Tale of Two Aminopyridines

The introduction of a methyl group at the 6-position of the pyridine ring in N,6-dimethylpyridin-2-amine imparts subtle yet significant changes to its electronic and steric profile compared to the parent 2-aminopyridine. These differences are foundational to understanding their divergent behavior in synthesis.

Property2-AminopyridineN,6-Dimethylpyridin-2-amineRationale for Difference
Molecular Weight 94.11 g/mol 108.14 g/mol Addition of a methyl group (-CH₃).
Melting Point 59 °C40-44 °CChanges in crystal packing due to the methyl group.
Boiling Point 204-210 °C208-209 °CIncreased molecular weight and van der Waals forces.
pKa (of conjugate acid) 6.82 - 6.86~7.41The electron-donating methyl group increases the electron density on the ring nitrogen, making it more basic.

Data sourced from various chemical suppliers and literature.[1][2]

The most impactful of these differences is the increased basicity of N,6-dimethylpyridin-2-amine. The electron-donating nature of the methyl group enhances the proton affinity of the pyridine ring nitrogen, a factor that can significantly influence its role as a ligand or a base in catalytic cycles.

The Impact of the 6-Methyl Group in Catalysis: A Double-Edged Sword

The primary divergence in the synthetic utility of these two aminopyridines is observed in their application as ligands in transition metal-catalyzed cross-coupling reactions. The 6-methyl group in N,6-dimethylpyridin-2-amine introduces two key effects:

  • Electronic Effect: As an electron-donating group, the methyl substituent increases the electron density on the pyridine ring and the coordinating nitrogen atom. This can enhance the electron-donating ability of the ligand to the metal center, potentially influencing the rates of oxidative addition and reductive elimination steps in a catalytic cycle.

  • Steric Effect: The steric bulk of the methyl group adjacent to the ring nitrogen can hinder the coordination of the ligand to the metal center. This steric hindrance can affect the stability of the catalyst, the coordination number of the metal, and the overall reaction kinetics.

These competing effects mean that the choice between 2-aminopyridine and N,6-dimethylpyridin-2-amine is not always straightforward and is highly dependent on the specific reaction conditions and substrates.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of ligand is critical for its success. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Hypothetical Comparative Study:

To illustrate the potential differences, let us consider a hypothetical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

LigandProposed Role of the LigandExpected OutcomeRationale
2-Aminopyridine Binds to the palladium center, influencing the stability and activity of the catalyst.Moderate to good yield, depending on other reaction parameters.The less sterically hindered nitrogen allows for stable complex formation.
N,6-Dimethylpyridin-2-amine The increased basicity could enhance the rate of transmetalation. However, steric hindrance might impede ligand-metal coordination.Potentially higher turnover frequency if the electronic effect dominates. Lower yield or catalyst decomposition if steric hindrance is the primary factor.The balance between the favorable electronic effect and unfavorable steric hindrance will determine the overall efficiency.

Causality behind Experimental Choices:

In designing a Suzuki-Miyaura coupling, the choice of ligand is often dictated by the electronic and steric nature of the coupling partners. For sterically demanding substrates, a less bulky ligand like 2-aminopyridine might be preferred to avoid catalyst deactivation. Conversely, for electron-poor aryl halides, the more electron-donating N,6-dimethylpyridin-2-amine could potentially accelerate the rate-limiting oxidative addition step, leading to higher yields, provided steric clashes are not prohibitive.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted to compare the efficacy of 2-aminopyridine and N,6-dimethylpyridin-2-amine as ancillary ligands.

Reaction: Coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Aminopyridine or N,6-dimethylpyridin-2-amine (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a clean, dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1 mol%), and the chosen aminopyridine ligand (0.04 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add 4-bromotoluene (2 mmol, 1.0 equiv), phenylboronic acid (2.4 mmol, 1.2 equiv), and potassium carbonate (4 mmol, 2.0 equiv).

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • The reaction mixture is heated to 100 °C and stirred vigorously for the desired reaction time (e.g., 12 hours).

  • Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biphenyl product.

Self-Validation: The success of this protocol is validated by the formation of the expected product, 4-methyl-1,1'-biphenyl. The comparative efficacy of the two ligands would be determined by the isolated yield of the product under identical reaction conditions.

Visualization of the Catalytic Cycle and Ligand Selection

To better understand the role of the aminopyridine ligand in the Suzuki-Miyaura coupling, a simplified catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Selection Logic Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X(L₂) OA->PdII TM Transmetalation PdII->TM Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Ar-Ar' Start Reaction Type Sterics Sterically Hindered Substrates? Start->Sterics Electronics Electron-Poor Substrates? Sterics->Electronics No AP Choose 2-Aminopyridine Sterics->AP Yes Electronics->AP No DMAP Consider N,6-Dimethylpyridin-2-amine Electronics->DMAP Yes

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related impurities is not merely a regulatory requirement; it is a cornerstone of patient safety. 2-Aminopyridine, a critical starting material and potential impurity in the synthesis of several drugs, presents a common analytical challenge: the effective separation and quantification of its positional isomers (2-, 3-, and 4-aminopyridine).[1][2] These isomers often exhibit similar physicochemical properties, making their separation non-trivial, yet essential, due to potential differences in toxicity and reactivity.

This guide provides an in-depth comparison of analytical methodologies for the separation and quantification of 2-aminopyridine and its isomers. Grounded in established scientific principles and regulatory expectations, particularly the International Council for Harmonisation (ICH) Q2(R1) guideline, we will explore the causality behind experimental choices and present a framework for robust method validation.[3][4][5]

The Analytical Challenge: Understanding Aminopyridine Isomers

The primary difficulty in separating 2-, 3-, and 4-aminopyridine lies in their structural similarity.[6] As positional isomers, they share the same molecular weight and formula but differ in the substitution position of the amino group on the pyridine ring. This seemingly small difference significantly impacts their electronic distribution, basicity (pKa), and polarity, which are the very handles we use for analytical separation.

  • Basicity and pKa: The basicity, primarily of the ring nitrogen, is a key differentiator. 4-Aminopyridine is the most basic (pKa ≈ 9.17), followed by 2-aminopyridine (pKa ≈ 6.86), and finally 3-aminopyridine, which is the least basic.[7] This is because the amino group at the 4-position can effectively donate electron density to the ring nitrogen via resonance, stabilizing the protonated form. This effect is less pronounced in the 2-position and absent in the 3-position.

  • Polarity & Hydrophobicity: All three isomers are relatively polar, hydrophilic compounds, which can make retention on traditional reversed-phase columns challenging without careful mobile phase control.[8][9]

Controlling the ionization state of these isomers through careful pH management of the mobile phase is therefore the most critical factor in achieving chromatographic separation.

Comparative Analysis of Separation Techniques

Several analytical techniques can be employed for the separation of aminopyridine isomers. The choice of technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Technique Principle of Separation Advantages Disadvantages & Causality
High-Performance Liquid Chromatography (HPLC) Primarily partition chromatography based on polarity (Reversed-Phase) or hydrogen bonding interactions.[8] Separation is achieved by controlling the ionization state of the isomers via mobile phase pH, which alters their hydrophobicity and interaction with the stationary phase.Highly versatile, robust, and widely available. Excellent quantitative performance (accuracy and precision). Compatible with various detectors (UV, MS).Can be challenging for very polar compounds on standard C18 columns. Mobile phase pH control is critical and requires careful buffering to ensure reproducibility. Poor pH control leads to peak shifting and broadening.
Gas Chromatography (GC) Separation based on boiling point and vapor pressure, and interaction with the stationary phase.High resolution and sensitivity, especially with detectors like FID or MS.Aminopyridines are polar and non-volatile.[10] Direct analysis is often difficult, requiring a derivatization step to increase volatility and thermal stability. This adds complexity, time, and a potential source of error to the workflow.[10]
Capillary Electrophoresis (CE) Separation based on the charge-to-size ratio of the analytes in an electric field. Differences in their pKa values lead to different net charges at a given pH, causing them to migrate at different velocities.[11]Extremely high separation efficiency.[12] Requires minimal sample and solvent. Ideal for separating charged species and isomers with different pKa values.[12][13][14]Can be less robust than HPLC for routine QC. Sensitivity with UV detection can be lower due to the small optical path length. Method development can be complex.

For routine quality control in a pharmaceutical setting, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and practical choice due to its robustness, reliability, and excellent quantitative capabilities.

Deep Dive: Validation of an RP-HPLC Method for Aminopyridine Isomers

A robust analytical method is one that has been validated to prove it is suitable for its intended purpose.[15][16][17] The following is a breakdown of the essential validation parameters as prescribed by the ICH Q2(R1) guideline, using our HPLC example.[4][5]

// Nodes Start [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity &\nSelectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision\n(Repeatability &\nIntermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOD [label="Limit of Detection\n(LOD)", fillcolor="#FBBC05", fontcolor="#202124"]; LOQ [label="Limit of Quantitation\n(LOQ)", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Validated [label="Validated Method", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Specificity; Specificity -> Linearity; Linearity -> Range; Range -> Accuracy; Accuracy -> Precision; Precision -> LOD; LOD -> LOQ; LOQ -> Robustness; Robustness -> Validated; } Caption: Workflow for analytical method validation based on ICH Q2(R1).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19][20]

  • Experimental Approach:

    • Inject individual solutions of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine to determine their individual retention times.

    • Inject a mixed solution containing all three isomers to demonstrate baseline separation (Resolution > 2.0).

    • Spike the sample matrix (e.g., a solution of the final drug product) with the isomers and demonstrate that there is no interference from excipients or the API at the retention times of the analytes.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the API. Analyze the stressed samples to ensure that degradation products do not co-elute with any of the aminopyridine isomers. Peak purity analysis using a Photodiode Array (PDA) detector is essential here.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[19][20]

  • Experimental Approach:

    • Prepare a series of at least five standard solutions of 2-aminopyridine spanning the expected concentration range (e.g., from the Limit of Quantitation (LOQ) to 120% of the specification limit for an impurity).[3]

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of the results obtained by the method to the true value.[18][19] It is typically assessed through recovery studies.

  • Experimental Approach:

    • Spike a blank sample matrix with known amounts of 2-aminopyridine at a minimum of three concentration levels (e.g., low, medium, and high) within the specified range.

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery of the analyte.

    • Acceptance criteria are typically between 90.0% and 110.0% recovery for impurity analysis.[21]

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Experimental Approach:

    • Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration.[22]

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for the results from each study. The acceptance criterion is typically an RSD of ≤ 5.0% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18] LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][20]

  • Experimental Approach (Signal-to-Noise Ratio):

    • Determine the concentration of analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This is confirmed by injecting a series of dilute solutions and visually inspecting the S/N ratio from the chromatogram.

    • Precision and accuracy should be verified at the established LOQ level.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[3][18][19] This provides an indication of its reliability during normal usage.

  • Experimental Approach:

    • Identify critical method parameters (e.g., mobile phase pH ±0.1, column temperature ±2°C, flow rate ±5%, mobile phase organic composition ±2%).

    • Vary these parameters one at a time while keeping others constant.

    • Analyze a system suitability solution and a sample under each condition.

    • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative result. The results should remain within the acceptance criteria.

HPLC_Separation

Example Protocol: Validated RP-HPLC Method

The following protocol is a representative method for the separation and quantification of 2-, 3-, and 4-aminopyridine.

1. Reagents and Materials

  • 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine reference standards

  • Potassium phosphate monobasic

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Orthophosphoric Acid

2. Chromatographic Conditions

Parameter Condition Justification
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column providing good hydrophobic selectivity.
Mobile Phase 90:10 (v/v) 20mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile The pH is critical. At pH 7.0, the isomers have different degrees of protonation, which is the primary driver of selectivity.[1]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 35°C Elevated temperature improves peak shape and reduces viscosity, but must be controlled for reproducibility.[1]
Detection UV at 260 nm A wavelength where all isomers exhibit reasonable absorbance.

| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

3. Standard and Sample Preparation

  • Diluent: Mobile Phase

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve each reference standard in diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired range for linearity and accuracy studies.

  • Sample Solution: Accurately weigh and dissolve the sample (e.g., drug substance) in diluent to achieve a target concentration within the validated range of the method.

4. System Suitability Test (SST) Before sample analysis, inject a system suitability solution (a mid-range standard containing all three isomers) five times. The SST ensures the chromatographic system is performing adequately.

  • Tailing Factor (for each peak): ≤ 2.0

  • Theoretical Plates (for each peak): ≥ 2000

  • Resolution (between adjacent peaks): ≥ 2.0

  • %RSD of Peak Areas (from 5 replicates): ≤ 2.0%

Conclusion

The successful validation of an analytical method for 2-aminopyridine and its positional isomers is a multi-faceted process that relies on a thorough understanding of the analytes' chemistry and the principles of the chosen separation technique. While HPLC, GC, and CE are all viable options, RP-HPLC often provides the best balance of performance, robustness, and accessibility for pharmaceutical quality control. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to established guidelines like ICH Q2(R1), scientists can develop a self-validating system that ensures the generation of reliable, accurate, and defensible data. This rigorous approach is fundamental to maintaining the quality and safety of pharmaceutical products.

References

  • Effect of addition of organic solvent on the separation of positional isomers in high-voltage capillary zone electrophoresis. American Chemical Society.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review.
  • Non-aqueous capillary electrophoresis of the positional isomers of a sulfated monosaccharide. PubMed.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • Key terms related to validation of an analytical method. (2024). YouTube.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • Analytical Method Validation Definitions in Pharmaceuticals. (2012). Pharmaguideline.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.).
  • Analytical method validation: A brief review. (n.d.).
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (n.d.). Benchchem.
  • Separation of positional isomers and enantiomers using capillary zone electrophoresis with neutral and charged cyclodextrins. (1993). Semantic Scholar.
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  • HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (n.d.). SIELC Technologies.
  • Positional and geometrical anionic isomer separations by capillary electrophoresis-electrospray ionization-mass spectrometry. (2025). ResearchGate.
  • Separation of positional and structural isomers by cyclodextrin-mediated capillary zone electrophoresis. (n.d.). Bases bibliographiques Pascal et Francis.
  • Among 2-aminopyridine and 4-aminopyridine which is more basic? (2016). Quora.
  • Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. (2001). PubMed.
  • 2-Aminopyridine. (n.d.). PubChem.
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  • Isomeric Effects on Aminopyridine Sulfonic Acids: A Comparative Guide for Researchers. (n.d.). Benchchem.
  • 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three. (2024). ChemicalBook.
  • 2-Aminopyridine-3-carboxylic acid(5345-47-1). (n.d.). ChemicalBook.
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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA).
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  • ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. (n.d.). MavMatrix - UTA.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,6-dimethylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Inferred Hazard Profile: The Rationale for Stringent Controls

N,6-dimethylpyridin-2-amine belongs to the class of substituted aminopyridines, which are known for their biological activity and associated toxicity.[3] The primary health risks are inferred from close structural analogs, which consistently highlight significant acute toxicity, particularly through dermal and oral routes. The causality for the stringent PPE recommendations stems directly from this hazard profile.

Hazard Classification Category Hazard Statement Implication for Handling
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[1]Skin contact must be rigorously prevented. This dictates the necessity for high-level skin and body protection.
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1]Ingestion can be lethal. This underscores the importance of strict hygiene practices and appropriate respiratory protection to prevent inhalation of airborne particles which could lead to ingestion.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]Direct contact can cause significant skin irritation, necessitating robust glove and body protection.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]The risk of severe eye damage requires the use of chemical splash goggles and, in many cases, a face shield.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]Inhalation of dust or vapors can irritate the respiratory system, mandating the use of respiratory protection or stringent engineering controls.

Core Directive: A Multi-layered Approach to Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk-based assessment. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling N,6-dimethylpyridin-2-amine.

PPE_Selection_Workflow cluster_ppe PPE Selection Assess_Task Assess Task (e.g., weighing, transfer, reaction setup) Hand_Protection Hand Protection (Double-gloving, appropriate material) Assess_Task->Hand_Protection Eye_Face_Protection Eye/Face Protection (Goggles, Face Shield) Assess_Task->Eye_Face_Protection Assess_Quantity Assess Quantity (mg vs. kg scale) Body_Protection Body Protection (Lab coat, Apron, Chemical Suit) Assess_Quantity->Body_Protection Respiratory_Protection Respiratory Protection (Respirator if needed) Assess_Quantity->Respiratory_Protection Assess_Environment Assess Environment (Fume hood, benchtop) Assess_Environment->Respiratory_Protection

Caption: PPE selection workflow for handling N,6-dimethylpyridin-2-amine.

Hand Protection: The First Line of Defense

Given the high acute dermal toxicity ("Fatal in contact with skin"), single-glove protection is insufficient.[1]

  • Protocol: Double-gloving is mandatory.

    • Inner Glove: A thin, nitrile glove provides a base layer of protection and dexterity.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the inner glove. This provides the primary barrier against the chemical.

  • Causality: The double-glove system ensures that a breach of the outer glove does not immediately result in skin exposure. It is a self-validating system; if the outer glove is compromised, the inner glove provides temporary protection while the user moves to a safe area to change gloves. Always inspect gloves for any signs of degradation or puncture before use.[4]

Eye and Face Protection: Preventing Irreversible Damage

N,6-dimethylpyridin-2-amine is expected to cause serious eye irritation.[1][2]

  • Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[4]

  • Enhanced Protection: When there is a risk of splashing (e.g., during transfers of solutions or when handling larger quantities), a full-face shield must be worn in addition to the chemical splash goggles.

  • Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine dusts. Goggles provide this necessary seal. A face shield protects the entire face from splashes and is a critical secondary barrier.

Skin and Body Protection: A Comprehensive Barrier

To prevent accidental skin contact, which could be fatal, comprehensive body protection is essential.

  • Standard Operations: A clean, buttoned laboratory coat should be worn.

  • Procedures with Elevated Risk: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a disposable chemical-resistant suit should be worn over the lab coat.

  • Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are strictly prohibited.

  • Causality: A lab coat provides a basic barrier. However, for a chemical with high dermal toxicity, more robust protection like a chemical-resistant apron is necessary to prevent saturation of the lab coat and subsequent skin contact.

Respiratory Protection: Safeguarding the Internal System

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in certain situations.

  • Primary Control: All handling of solid N,6-dimethylpyridin-2-amine or its solutions must be conducted in a certified chemical fume hood.[5][6]

  • When a Respirator is Required: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits (e.g., during a large spill or in a poorly ventilated area), respiratory protection is required.

  • Type of Respirator: A minimum of a half-mask respirator with P100 (particulate) and organic vapor cartridges is recommended.[7][8] A full-face respirator will also provide enhanced eye protection. All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.

  • Causality: The potential for respiratory irritation and the risk of inhaling toxic particles that could lead to ingestion necessitate these precautions.[1]

Operational and Disposal Plans: From Bench to Waste

Engineering Controls and Safe Handling
  • Ventilation: Always handle N,6-dimethylpyridin-2-amine in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[9]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids and oxidizing agents.[2][6]

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure.

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Spill Assess Spill Size & Risk Spill_Occurs->Assess_Spill Minor_Spill Minor Spill (Small, contained) Assess_Spill->Minor_Spill Major_Spill Major Spill (Large, uncontained) Assess_Spill->Major_Spill Alert_Personnel Alert Nearby Personnel Minor_Spill->Alert_Personnel Yes Evacuate_Area Evacuate Immediate Area Major_Spill->Evacuate_Area Yes Call_Emergency Call Emergency Response Team Evacuate_Area->Call_Emergency Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert_Personnel->Don_PPE Contain_Spill Contain with Absorbent Material (e.g., sand, vermiculite) Don_PPE->Contain_Spill Collect_Waste Collect and Place in Sealed Waste Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate

Caption: Spill response workflow for N,6-dimethylpyridin-2-amine.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, goggles, lab coat, and respirator), gently sweep the solid material into a designated waste container. Avoid creating dust.

    • Wipe the spill area with a damp cloth, and then decontaminate with soap and water.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry to the area.

    • Allow only trained emergency response personnel to handle the cleanup.

First Aid Measures: Immediate Actions for Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[9] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Waste Disposal

All waste containing N,6-dimethylpyridin-2-amine is considered hazardous waste.

  • Procedure:

    • Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

    • Do not mix with other waste streams.

    • Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[10][11] Incineration at high temperatures is a common disposal method for pyridine-based compounds.[11]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Bisley International. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine and Pyridine Derivatives. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

  • AERU. (2025, August 2). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.